N,O-Bis-(4-chlorobenzoyl)tyramine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenyl] 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2NO3/c23-18-7-3-16(4-8-18)21(26)25-14-13-15-1-11-20(12-2-15)28-22(27)17-5-9-19(24)10-6-17/h1-12H,13-14H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDVUUIJCJJBGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of N,O-Bis-(4-chlorobenzoyl)tyramine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of N,O-Bis-(4-chlorobenzoyl)tyramine. This compound serves as a key intermediate in the synthesis of various compounds of pharmaceutical interest. This document outlines a detailed experimental protocol for its synthesis via the acylation of tyramine, presents its key physicochemical properties, and discusses its spectroscopic characterization. Furthermore, this guide explores the compound's link to the peroxisome proliferator-activated receptor (PPAR) signaling pathway, owing to its role as a precursor to the pan-PPAR agonist, bezafibrate.
Introduction
This compound is a di-acylated derivative of tyramine, a naturally occurring monoamine. The introduction of two 4-chlorobenzoyl groups significantly alters the molecule's polarity and chemical reactivity, making it a valuable synthon in medicinal chemistry. Its primary significance lies in its role as a key intermediate in the manufacturing of bezafibrate, a well-established lipid-lowering agent.[1] Understanding the synthesis and characterization of this compound is therefore crucial for the development and optimization of synthetic routes to bezafibrate and other related pharmaceutical compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | [4-[2-[(4-chlorobenzoyl)amino]ethyl]phenyl] 4-chlorobenzoate | [2][3] |
| Synonyms | N and O-Bis-(4-chlorobenzoyl)tyramine, 4-(2-(4-Chlorobenzamido)ethyl)phenyl 4-chlorobenzoate | [4][5] |
| CAS Number | 41859-56-7 | [6] |
| Molecular Formula | C₂₂H₁₇Cl₂NO₃ | [6] |
| Molecular Weight | 414.28 g/mol | [4][6] |
| Appearance | Solid (predicted) | - |
| Storage | +5°C | [4] |
Synthesis of this compound
The synthesis of this compound is achieved through the di-acylation of tyramine with 4-chlorobenzoyl chloride. This reaction, a variation of the Schotten-Baumann reaction, involves the treatment of tyramine with an excess of the acylating agent in the presence of a base to facilitate the acylation of both the amino and hydroxyl functional groups.
Experimental Protocol
The following protocol is adapted from established synthetic procedures for bezafibrate intermediates.
Materials:
-
Tyramine
-
4-Chlorobenzoyl chloride
-
Pyridine (dry)
-
Ice
-
Dilute Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Acetone
Procedure:
-
In a suitable reaction vessel, dissolve tyramine (1 equivalent) in dry pyridine (a sufficient volume to ensure dissolution).
-
To this solution, add 4-chlorobenzoyl chloride (at least 2 equivalents) dropwise over a period of 10 minutes, maintaining the reaction temperature with appropriate cooling.
-
After the addition is complete, pour the reaction mixture into a beaker containing a mixture of ice and water.
-
The precipitated solid, this compound, is collected by filtration.
-
The crude product is then washed sequentially with dilute HCl, water, and a NaHCO₃ solution to remove any unreacted starting materials and byproducts.
-
The washed product is dried thoroughly.
-
For further purification, the crude this compound can be recrystallized from acetone to yield the pure product.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[3][7]
-
Pyridine is a flammable and toxic liquid; handle with care.
-
4-Chlorobenzoyl chloride is corrosive and lachrymatory; avoid inhalation and contact with skin.
-
Hydrochloric acid is corrosive; handle with appropriate caution.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
Predicted ¹H and ¹³C NMR Data
The predicted Nuclear Magnetic Resonance (NMR) data is summarized in Table 2. These predictions are based on established chemical shift values for similar structural motifs.[8][9][10][11][12]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
| Assignment | Predicted ¹H Chemical Shift (δ) | Predicted ¹³C Chemical Shift (δ) |
| Ethyl Bridge (-CH₂-CH₂-) | ~2.9-3.1 (t), ~3.6-3.8 (m) | ~35, ~41 |
| Aromatic CH (Tyramine Moiety) | ~7.1-7.3 (d), ~7.3-7.5 (d) | ~121, ~130 |
| Aromatic C-O (Tyramine Moiety) | - | ~150 |
| Aromatic C-CH₂ (Tyramine Moiety) | - | ~137 |
| Aromatic CH (4-chlorobenzoyl x2) | ~7.4-7.6 (d), ~7.8-8.0 (d) | ~129, ~131 |
| Aromatic C-Cl (4-chlorobenzoyl x2) | - | ~138 |
| Aromatic C-C=O (4-chlorobenzoyl x2) | - | ~132 |
| Amide Carbonyl (N-C=O) | - | ~166 |
| Ester Carbonyl (O-C=O) | - | ~165 |
| Amide N-H | ~8.5-8.8 (t) | - |
Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions. Multiplicities are abbreviated as: s (singlet), d (doublet), t (triplet), m (multiplet).
Predicted Infrared (IR) Spectroscopy Data
The predicted characteristic absorption bands in the Infrared (IR) spectrum are presented in Table 3.[13][14][15][16]
Table 3: Predicted IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H (Amide) | Stretching | 3300-3500 (medium) |
| C-H (Aromatic) | Stretching | 3000-3100 (medium) |
| C-H (Aliphatic) | Stretching | 2850-3000 (medium) |
| C=O (Ester) | Stretching | 1735-1750 (strong) |
| C=O (Amide I) | Stretching | 1650-1680 (strong) |
| C=C (Aromatic) | Stretching | 1450-1600 (medium, multiple bands) |
| N-H (Amide II) | Bending | 1510-1550 (medium) |
| C-O (Ester) | Stretching | 1100-1300 (strong) |
| C-Cl | Stretching | 600-800 (strong) |
Predicted Mass Spectrometry Fragmentation
The predicted major fragmentation pathways in Mass Spectrometry (MS) are outlined in Table 4.[2][17][18][19][20]
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Predicted Fragment | Fragmentation Pathway |
| 413/415/417 | [M+H]⁺ | Molecular ion peak with isotopic pattern for two chlorine atoms. |
| 274/276 | [M - C₇H₄ClO]⁺ | Loss of a 4-chlorobenzoyl radical from the ester group. |
| 139/141 | [C₇H₄ClO]⁺ | 4-chlorobenzoyl cation. |
| 120 | [C₈H₁₀N]⁺ | Cleavage of the amide bond, fragment containing the tyramine backbone. |
Biological Context: Link to PPAR Signaling
This compound is a direct precursor to bezafibrate, a fibrate drug used to treat hyperlipidemia.[21] Bezafibrate is known to be a pan-agonist of Peroxisome Proliferator-Activated Receptors (PPARs), with activity towards PPARα, PPARγ, and PPARδ subtypes.[22][23] The activation of these nuclear receptors plays a crucial role in the regulation of lipid and glucose metabolism.[24][25]
The primary mechanism of action of bezafibrate involves the activation of PPARα, which leads to a reduction in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[26] PPARα activation enhances fatty acid oxidation and increases the expression of genes involved in lipoprotein lipase activity.[27] Additionally, bezafibrate's agonism at PPARγ contributes to improved insulin sensitivity.[22] The PPARα-MDR3-phospholipid secretion pathway has also been implicated in the therapeutic effects of bezafibrate.[28]
Given that this compound is a key intermediate in bezafibrate synthesis, its biological relevance is intrinsically linked to the downstream effects of bezafibrate on the PPAR signaling pathway.
PPAR Signaling Pathway
Caption: Role of Bezafibrate, derived from this compound, in PPAR signaling.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The outlined synthetic protocol offers a clear and concise method for its preparation. While experimental spectroscopic data is not widely available, the predicted NMR, IR, and MS data provide a solid foundation for the characterization of this important pharmaceutical intermediate. Its connection to the PPAR signaling pathway, through its role as a precursor to bezafibrate, underscores its significance in the development of therapies for metabolic disorders. This guide serves as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.
References
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 5. N-4-chlorobenzoyl Tyramine | 41859-57-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Visualizer loader [nmrdb.org]
- 11. CASPRE [caspre.ca]
- 12. Visualizer loader [nmrdb.org]
- 13. youtube.com [youtube.com]
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- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Characterizing the fragmentation of 2,5-bis (4-amidinophenyl)furan-bis-O-methylamidoxime and selected metabolites using ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Fragmentation Study on Four Oligostilbenes by Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Bezafibrate - Wikipedia [en.wikipedia.org]
- 22. What is the mechanism of Bezafibrate? [synapse.patsnap.com]
- 23. youtube.com [youtube.com]
- 24. go.drugbank.com [go.drugbank.com]
- 25. What is Bezafibrate used for? [synapse.patsnap.com]
- 26. gpnotebook.com [gpnotebook.com]
- 27. Bezafibrate at Clinically Relevant Doses Decreases Serum/Liver Triglycerides via Down-Regulation of Sterol Regulatory Element-Binding Protein-1c in Mice: A Novel Peroxisome Proliferator-Activated Receptor α-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Therapeutic effect of bezafibrate against biliary damage: a study of phospholipid secretion via the PPARalpha-MDR3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
"physicochemical properties of N,O-Bis-(4-chlorobenzoyl)tyramine"
An In-depth Technical Guide on the Physicochemical Properties of N,O-Bis-(4-chlorobenzoyl)tyramine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is recognized primarily as an impurity associated with the fibric acid derivative drug, Bezafibrate. A thorough understanding of its physicochemical properties is essential for the development of robust analytical methods for impurity profiling, as well as for assessing its potential toxicological impact. This technical guide provides a summary of the available and predicted physicochemical data for this compound and outlines general experimental protocols for their determination.
Chemical Identity
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | 4-(2-(4-Chlorobenzamido)ethyl)phenyl 4-chlorobenzoate | [1] |
| CAS Number | 41859-56-7 | [2] |
| Molecular Formula | C22H17Cl2NO3 | [2] |
| Molecular Weight | 414.28 g/mol | [2] |
| Chemical Structure |
| - |
Physicochemical Properties
A comprehensive literature search did not yield experimentally determined values for the LogP, pKa, aqueous solubility, and melting point of this compound. The data for a related compound, N-(4-Chlorobenzoyl)tyramine (CAS: 41859-57-8), is sometimes mistakenly attributed to the target molecule and is presented here for informational purposes only. To provide valuable insights for researchers, predicted values for the target compound have been generated using computational models.
Table of Physicochemical Properties
| Property | Predicted Value (this compound) | Experimental Value (N-(4-Chlorobenzoyl)tyramine) | Source (Experimental) |
| LogP | 5.85 ± 0.70 | 3.409 | [3] |
| pKa (most acidic) | 11.25 ± 0.70 (Amide N-H) | 10.01 ± 0.15 (Phenolic OH) | [4] |
| pKa (most basic) | -1.58 ± 0.10 (Amide C=O) | - | - |
| Aqueous Solubility | LogS: -6.42 (0.48 mg/L) | Slightly soluble in DMSO and Methanol | [4] |
| Melting Point | Not available | 170-172 °C | [] |
Note: Predicted values are computationally derived and should be confirmed by experimental analysis.
Experimental Protocols
The following sections detail generalized experimental methodologies for the determination of the key physicochemical properties of organic compounds like this compound.
Determination of Octanol-Water Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.
Workflow for LogP Determination
Caption: General workflow for the experimental determination of LogP.
Determination of Acid Dissociation Constant (pKa)
The pKa value indicates the strength of an acid in solution. Potentiometric titration is a common method for its determination.
Workflow for pKa Determination
Caption: General workflow for the experimental determination of pKa via potentiometric titration.
Determination of Aqueous Solubility
Aqueous solubility is a critical parameter influencing the bioavailability of a compound. The shake-flask method is a standard approach for its measurement.
Workflow for Aqueous Solubility Determination
References
An Analysis of N,O-Bis-(4-chlorobenzoyl)tyramine: A Research Chemical with Undefined Biological Activity
Researchers, scientists, and drug development professionals should be aware that, based on a comprehensive review of publicly available scientific literature, there is currently no specific research detailing the mechanism of action, pharmacological effects, or defined signaling pathways for N,O-Bis-(4-chlorobenzoyl)tyramine. This compound is primarily available as a reference standard, often associated with the pharmaceutical ingredient Bezafibrate, suggesting it may be classified as an impurity or a related substance for analytical purposes.[1][2][3]
While direct biological data on this compound is absent, an examination of its constituent parts—tyramine and 4-chlorobenzoyl groups—can offer a theoretical basis for potential, though unverified, pharmacological activity.
Chemical and Physical Properties
A summary of the chemical identifiers and properties for this compound is provided below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₁₇Cl₂NO₃ | [1] |
| Molecular Weight | 414.28 g/mol | [1] |
| CAS Number | 41859-56-7 | [4] |
| Synonyms | [4-[2-[(4-chlorobenzoyl)amino]ethyl]phenyl] 4-chlorobenzoate | [2][3] |
A related compound, with a single 4-chlorobenzoyl group, N-(4-Chlorobenzoyl)-tyramine, is also documented.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₄ClNO₂ | [5][6] |
| Molecular Weight | 275.73 g/mol | [5][6] |
| CAS Number | 41859-57-8 | [5][6] |
| Synonyms | 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide | [5] |
| Melting Point | 170-174 °C | [][8] |
Theoretical Mechanism of Action Based on Tyramine
The core structure of the molecule is tyramine, a naturally occurring trace amine derived from the amino acid tyrosine.[9][10] Tyramine itself has a well-documented mechanism of action as a catecholamine-releasing agent.[9][10] It can displace stored monoamines like norepinephrine from presynaptic vesicles.[9]
This sympathomimetic effect is responsible for the "cheese effect," a hypertensive crisis that can occur when individuals taking monoamine oxidase inhibitors (MAOIs) consume tyramine-rich foods.[9][11] By inhibiting the metabolism of tyramine, MAOIs allow it to reach concentrations high enough to trigger a massive release of norepinephrine, leading to a rapid increase in blood pressure.[9][11]
The potential signaling pathway for tyramine is illustrated below.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. Buy Online CAS Number 41859-56-7 - TRC - this compound | LGC Standards [lgcstandards.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Page loading... [wap.guidechem.com]
- 6. N-(4-Chlorobenzoyl)-tyramine | 41859-57-8 [chemicalbook.com]
- 8. N-4-chlorobenzoyl Tyramine | 41859-57-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 9. Tyramine - Wikipedia [en.wikipedia.org]
- 10. Tyramine | C8H11NO | CID 5610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Biochemistry, Tyramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unraveling the Profile of N,O-Bis-(4-chlorobenzoyl)tyramine: A Review of Available Data
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide addresses the current scientific understanding of N,O-Bis-(4-chlorobenzoyl)tyramine. Despite significant interest in tyramine and its derivatives for their potential biological activities, a comprehensive review of publicly available scientific literature and databases reveals a notable absence of specific data on the biological activity of this compound. This document summarizes the available chemical information and contextualizes the compound within the broader landscape of related molecules.
Chemical Identity and Properties
A thorough search of chemical databases provides the fundamental physicochemical properties of this compound. This information is crucial for any potential future studies.
| Property | Value |
| Molecular Formula | C₂₂H₁₇Cl₂NO₃ |
| Molecular Weight | 414.28 g/mol |
| CAS Number | 41859-56-7 |
| Synonyms | 4-(2-(4-Chlorobenzamido)ethyl)phenyl 4-chlorobenzoate |
Contextual Understanding: Relationship to Tyramine and Bezafibrate
While direct biological data for this compound is not available, understanding its constituent parts and its association with other known compounds can offer indirect insights.
Tyramine: The core structure of the molecule is derived from tyramine, a naturally occurring monoamine compound. Tyramine is known to act as a neuromodulator and is a precursor to many alkaloids. Its biological effects are primarily linked to its ability to displace stored catecholamines, such as dopamine and norepinephrine.
Bezafibrate: this compound is frequently cited in chemical supplier catalogs as an impurity of Bezafibrate. Bezafibrate is a fibrate drug used to lower cholesterol and triglycerides. It acts as a pan-agonist of peroxisome proliferator-activated receptors (PPARs). The structural relationship to Bezafibrate suggests that this compound may be formed during the synthesis or degradation of Bezafibrate.
The Unexplored Biological Landscape
A critical gap exists in the scientific literature regarding the biological activity of this compound. No published in vitro or in vivo studies detailing its pharmacological effects, mechanism of action, or potential therapeutic applications were identified. Consequently, quantitative data such as IC₅₀, EC₅₀, binding affinities, and efficacy are not available.
The closely related mono-substituted compound, N-(4-Chlorobenzoyl)-tyramine , is described as a synthetic intermediate used in pharmaceutical research for the development of bioactive molecules and as a tool for studying neurotransmitter analogs and enzyme inhibitors.[1] This suggests that acylation of tyramine is a strategy employed in medicinal chemistry; however, this information does not extend to the specific biological activities of the di-substituted this compound.
Future Directions and a Call for Research
The absence of biological data for this compound presents an open area for investigation. Given its structural similarity to other bioactive molecules, future research could explore its potential interactions with various biological targets. A logical starting point would be to investigate its activity on targets related to tyramine and Bezafibrate, such as monoamine transporters, adrenergic receptors, and PPARs.
A hypothetical initial experimental workflow for characterizing the biological activity of this compound is proposed below.
Caption: Proposed workflow for the initial biological evaluation of this compound.
Conclusion
References
A Technical Guide to the Structural Elucidation of N,O-Bis-(4-chlorobenzoyl)tyramine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,O-Bis-(4-chlorobenzoyl)tyramine is a derivative of tyramine, a naturally occurring monoamine compound. It is recognized as a potential impurity or byproduct in the synthesis of the fibrate drug Bezafibrate.[1][2][3] Its chemical structure consists of a tyramine backbone where both the amino and the phenolic hydroxyl groups are acylated with 4-chlorobenzoyl groups.[4] The molecular formula is C22H17Cl2NO3, with a corresponding molecular weight of approximately 414.28 g/mol .[4] A thorough structural elucidation is critical for its identification and characterization, particularly in the context of pharmaceutical quality control.
This technical guide outlines the methodologies and expected data for the comprehensive structural elucidation of this compound, even in the absence of publicly available experimental spectra. The predicted data herein is based on established principles of spectroscopic analysis for organic molecules of similar structure.
Synthesis Pathway
The synthesis of this compound can occur as a side reaction during the synthesis of N-(4-chlorobenzoyl)tyramine, a key intermediate for Bezafibrate.[5][6] The primary reaction involves the acylation of tyramine with 4-chlorobenzoyl chloride.[5][7] If an excess of 4-chlorobenzoyl chloride is used or if the reaction conditions are not carefully controlled, the phenolic hydroxyl group of the initially formed N-(4-chlorobenzoyl)tyramine can also undergo acylation, leading to the formation of the di-substituted product, this compound.
Analytical Workflow for Structural Elucidation
A systematic approach is essential for the unambiguous structural elucidation of this compound. The following workflow outlines the key analytical techniques and their logical sequence.
Predicted Spectroscopic Data and Interpretation
While experimental data is not publicly available, the expected spectroscopic characteristics can be predicted based on the known structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to provide key information about the proton environments and their connectivity.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 - 8.2 | Doublet | 2H | Aromatic protons ortho to the ester carbonyl group |
| ~ 7.7 - 7.9 | Doublet | 2H | Aromatic protons ortho to the amide carbonyl group |
| ~ 7.4 - 7.6 | Doublet | 2H | Aromatic protons meta to the ester carbonyl group |
| ~ 7.3 - 7.5 | Doublet | 2H | Aromatic protons meta to the amide carbonyl group |
| ~ 7.1 - 7.3 | Doublet | 2H | Aromatic protons of the tyramine ring ortho to the ethylamino group |
| ~ 6.9 - 7.1 | Doublet | 2H | Aromatic protons of the tyramine ring ortho to the ester group |
| ~ 6.5 - 6.8 | Triplet (broad) | 1H | Amide N-H proton |
| ~ 3.6 - 3.8 | Quartet | 2H | -CH2- group adjacent to the amide nitrogen |
| ~ 2.9 - 3.1 | Triplet | 2H | -CH2- group adjacent to the aromatic ring |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide information about the carbon skeleton.
| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~ 166 - 168 | Quaternary | Amide carbonyl carbon |
| ~ 164 - 166 | Quaternary | Ester carbonyl carbon |
| ~ 149 - 151 | Quaternary | Aromatic carbon of tyramine ring attached to the ester oxygen |
| ~ 138 - 140 | Quaternary | Aromatic carbon attached to the chlorine atom (ester side) |
| ~ 137 - 139 | Quaternary | Aromatic carbon attached to the chlorine atom (amide side) |
| ~ 134 - 136 | Quaternary | Aromatic carbon of tyramine ring attached to the ethyl group |
| ~ 132 - 134 | Quaternary | Aromatic carbon attached to the ester carbonyl |
| ~ 131 - 133 | Quaternary | Aromatic carbon attached to the amide carbonyl |
| ~ 130 - 132 | Methine | Aromatic CH ortho to the ester carbonyl |
| ~ 128 - 130 | Methine | Aromatic CH meta to the ester carbonyl |
| ~ 128 - 130 | Methine | Aromatic CH ortho to the amide carbonyl |
| ~ 127 - 129 | Methine | Aromatic CH meta to the amide carbonyl |
| ~ 129 - 131 | Methine | Aromatic CH of tyramine ring ortho to the ethyl group |
| ~ 121 - 123 | Methine | Aromatic CH of tyramine ring ortho to the ester group |
| ~ 40 - 42 | Methylene | -CH2- adjacent to the amide nitrogen |
| ~ 34 - 36 | Methylene | -CH2- adjacent to the aromatic ring |
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) would confirm the molecular formula.
| Parameter | Predicted Value | Interpretation |
| Molecular Ion (M+) | m/z ≈ 413 (³⁵Cl₂), 415 (³⁵Cl³⁷Cl), 417 (³⁷Cl₂) | The isotopic pattern for two chlorine atoms will be observed. |
| Major Fragments | m/z ≈ 139/141 | Acylium ion from the 4-chlorobenzoyl group. |
| m/z ≈ 274/276 | Loss of a 4-chlorobenzoyl group. | |
| m/z ≈ 121 | Fragment corresponding to the tyramine backbone after cleavage. |
Infrared (IR) Spectroscopy
The IR spectrum will identify the key functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~ 3300 - 3400 | N-H stretch | Secondary amide |
| ~ 3000 - 3100 | C-H stretch | Aromatic C-H |
| ~ 2850 - 2960 | C-H stretch | Aliphatic C-H |
| ~ 1735 - 1750 | C=O stretch | Aromatic ester |
| ~ 1660 - 1680 | C=O stretch (Amide I) | Secondary amide |
| ~ 1510 - 1560 | N-H bend (Amide II) | Secondary amide |
| ~ 1200 - 1300 | C-O stretch | Ester |
| ~ 1080 - 1120 | C-Cl stretch | Aryl chloride |
Experimental Protocols
The following are generalized protocols for the acquisition of the necessary spectroscopic data for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition :
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with appropriate apodization and Fourier transformation.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks and determine the multiplicities.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the deuterated solvent peak.
-
-
2D NMR Acquisition (if necessary) :
-
Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations.
-
Acquire HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond ¹H-¹³C correlations.
-
Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations, which is crucial for connecting the different fragments of the molecule.
-
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
High-Resolution Mass Spectrometry (HRMS) :
-
Infuse the sample solution into an ESI (Electrospray Ionization) source coupled to a high-resolution mass analyzer (e.g., TOF, Orbitrap).
-
Acquire the mass spectrum in positive ion mode.
-
Determine the accurate mass of the molecular ion and compare it with the calculated mass for the proposed formula C₂₂H₁₇Cl₂NO₃.
-
-
Tandem Mass Spectrometry (MS/MS) :
-
Select the molecular ion as the precursor ion.
-
Perform collision-induced dissociation (CID) to generate fragment ions.
-
Analyze the fragmentation pattern to confirm the presence of key structural motifs, such as the 4-chlorobenzoyl group and the tyramine backbone.
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
For a solid sample, use the KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.
-
For the KBr pellet method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.
-
-
Data Acquisition :
-
Acquire the IR spectrum using an FTIR (Fourier Transform Infrared) spectrometer.
-
Scan over the range of 4000 to 400 cm⁻¹.
-
Collect a sufficient number of scans and average them to obtain a high-quality spectrum.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Conclusion
The structural elucidation of this compound relies on a synergistic application of modern analytical techniques. While publicly available experimental spectra are scarce, a combination of predicted data based on fundamental principles and generalized experimental protocols provides a robust framework for its identification and characterization. The integration of data from NMR, MS, and IR spectroscopy allows for the unambiguous determination of its molecular structure, which is essential for its control as a potential impurity in pharmaceutical manufacturing.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Buy Online CAS Number 41859-56-7 - TRC - this compound | LGC Standards [lgcstandards.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. EP0582441A1 - Processes for the preparation of tyramine derivatives - Google Patents [patents.google.com]
- 6. Bezafibrate | 41859-67-0 [chemicalbook.com]
- 7. CN101445467B - Chemical synthesis method of N-(4-chlorobenzoyl)-tyramine - Google Patents [patents.google.com]
Spectral Analysis of N,O-Bis-(4-chlorobenzoyl)tyramine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,O-Bis-(4-chlorobenzoyl)tyramine is a known process-related impurity of the fibric acid derivative, Bezafibrate, a widely used lipid-lowering agent. The identification, characterization, and quantification of such impurities are critical for ensuring the quality, safety, and efficacy of the final drug product. This technical guide provides a comprehensive overview of the spectral analysis of this compound, detailing the methodologies for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The presented data and experimental protocols are intended to serve as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of Bezafibrate and related pharmaceutical compounds.
Chemical Structure and Properties
-
IUPAC Name: [4-[2-[(4-chlorobenzoyl)amino]ethyl]phenyl] 4-chlorobenzoate
-
Synonyms: this compound, Bezafibrate Impurity 1
-
CAS Number: 41859-56-7
-
Molecular Formula: C₂₂H₁₇Cl₂NO₃
-
Molecular Weight: 414.28 g/mol
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₁₇Cl₂NO₃ |
| Molecular Weight | 414.28 g/mol |
| Appearance | Off-White Solid |
| Storage | 2-8°C |
Spectroscopic Analysis
The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. Each method provides unique insights into the molecular architecture of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR data are essential for the unambiguous identification of this compound.
Table 2: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | - | - | - |
| Data not available | - | - | - |
| Data not available | - | - | - |
| Data not available | - | - | - |
| Data not available | - | - | - |
Table 3: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
Note: Specific chemical shift values, multiplicities, and coupling constants for this compound were not publicly available in the searched literature. The tables are provided as a template for data presentation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
Table 4: FTIR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available | - | N-H Stretch (Amide) |
| Data not available | - | C=O Stretch (Ester) |
| Data not available | - | C=O Stretch (Amide I) |
| Data not available | - | N-H Bend (Amide II) |
| Data not available | - | C-O Stretch (Ester) |
| Data not available | - | C-Cl Stretch |
| Data not available | - | Aromatic C-H Stretch |
| Data not available | - | Aromatic C=C Bending |
Note: Specific absorption frequencies for this compound were not publicly available in the searched literature. The table indicates the expected characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity.
Table 5: Mass Spectrometry Data of this compound
| m/z | Interpretation |
| 413.0585 (calculated) | [M+H]⁺ or Molecular Ion (depending on ionization) |
| Data not available | Fragment Ion 1 |
| Data not available | Fragment Ion 2 |
Note: Experimentally determined mass-to-charge ratios and fragmentation patterns for this compound were not available in the public domain. The calculated accurate mass is provided.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducible spectral analysis of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through the acylation of tyramine with 4-chlorobenzoyl chloride. A general procedure is outlined below:
-
Dissolution: Dissolve tyramine in a suitable inert solvent such as dichloromethane.
-
Addition of Base: Add a base, for example, pyridine, to the solution to act as a scavenger for the HCl generated during the reaction.
-
Acylation: Slowly add an excess of 4-chlorobenzoyl chloride to the reaction mixture at a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water and perform an aqueous workup to remove excess reagents and byproducts.
-
Purification: Purify the crude product using column chromatography on silica gel to obtain pure this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve an appropriate amount of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
-
Data Acquisition: Obtain standard 1D spectra for both ¹H and ¹³C nuclei. 2D NMR experiments such as COSY and HSQC can be performed for more detailed structural assignments.
-
Data Processing: Process the acquired data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.
FTIR Spectroscopy Protocol
-
Sample Preparation: Prepare the sample using a suitable method, such as a KBr pellet or as a thin film on a salt plate.
-
Instrumentation: Record the FTIR spectrum using a spectrometer with a suitable detector.
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve the sample in a suitable solvent compatible with the ionization technique to be used.
-
Instrumentation: Analyze the sample using a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition: Acquire the mass spectrum in a positive or negative ion mode, depending on the analyte's properties.
-
Data Analysis: Determine the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a synthesized chemical compound like this compound.
Conclusion
The spectral characterization of this compound is fundamental for its role as a reference standard in the quality control of Bezafibrate. While specific experimental data is proprietary to the manufacturers of these standards, this guide provides the necessary theoretical framework and general experimental protocols for its analysis. The combined application of NMR, FTIR, and Mass Spectrometry allows for the unequivocal identification and structural confirmation of this important pharmaceutical impurity. Researchers and drug development professionals are encouraged to use this guide as a foundational resource in their analytical endeavors.
An In-depth Technical Guide on the Solubility and Stability of N,O-Bis-(4-chlorobenzoyl)tyramine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,O-Bis-(4-chlorobenzoyl)tyramine is a di-acylated derivative of tyramine, incorporating two 4-chlorobenzoyl groups attached to the nitrogen and oxygen atoms of the parent molecule. This modification significantly alters its physicochemical properties, including solubility and stability, which are critical parameters in the fields of medicinal chemistry and drug development. Understanding these characteristics is paramount for its handling, formulation, and the design of preclinical studies. This technical guide provides a comprehensive overview of the solubility and stability of this compound, including predicted physicochemical properties, detailed experimental protocols for their determination, and an analysis of its expected stability under various stress conditions.
Physicochemical Properties
Table 1: Predicted Physicochemical Properties of this compound
| Parameter | Predicted Value | Method/Source |
| Molecular Formula | C₂₂H₁₇Cl₂NO₃ | - |
| Molecular Weight | 414.28 g/mol | - |
| LogP (Octanol/Water) | 5.54 | Molinspiration |
| Water Solubility | LogS = -6.34 | Molinspiration |
| Water Solubility | 0.00028 mg/L | Molinspiration |
Note: These values are computationally predicted and should be confirmed by experimental analysis.
The high predicted LogP value suggests that this compound is a highly lipophilic compound with poor aqueous solubility. This is a critical consideration for its potential use in biological systems and for the development of appropriate formulation strategies.
Solubility Profile
Given its predicted low aqueous solubility, determining the solubility of this compound in various solvents and physiological buffers is essential. The following sections outline standard experimental protocols for quantifying its solubility.
Experimental Protocols for Solubility Determination
Two primary methods are employed to determine the solubility of poorly soluble compounds: kinetic and equilibrium solubility assays.
This high-throughput method provides a rapid assessment of solubility and is particularly useful in early-stage drug discovery.
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition of Aqueous Buffer: To each well, add a physiological buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to achieve the desired final compound concentrations and a final DMSO concentration of typically ≤1%.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 2 hours).
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer. The concentration at which precipitation is first observed is recorded as the kinetic solubility.
-
Quantification (Optional): Alternatively, the supernatant can be separated from any precipitate by filtration or centrifugation, and the concentration of the dissolved compound can be quantified by a suitable analytical method such as HPLC-UV.
Caption: Workflow for Kinetic Solubility Assay.
This method determines the true thermodynamic solubility of a compound at equilibrium and is considered the gold standard.
Protocol:
-
Addition of Excess Solid: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, PBS, ethanol, methanol, acetonitrile).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Confirmation of Equilibrium: To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.
An In-depth Technical Guide to Novel Derivatives of N,O-Bis-(4-chlorobenzoyl)tyramine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,O-Bis-(4-chlorobenzoyl)tyramine, a diacylated derivative of the biogenic amine tyramine, presents a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis of the core molecule and proposes a systematic approach to the generation of novel derivatives. It outlines detailed experimental protocols for their synthesis and characterization. Furthermore, this document explores the potential biological activities of these novel compounds, drawing parallels with structurally related molecules, and discusses plausible signaling pathways they may modulate. The information is structured to serve as a foundational resource for researchers engaged in the discovery and development of new pharmaceuticals based on the N,O-diacyltyramine framework.
Introduction
Tyramine, a monoamine derived from the amino acid tyrosine, is known to interact with trace amine-associated receptors (TAARs) and modulate monoaminergic systems.[1][2] Its acylated derivatives, such as N-acyltyramines, have demonstrated a range of biological activities, including antioxidant and antimicrobial properties.[3][4] The core structure of this compound offers multiple points for chemical modification, including the N-acyl and O-acyl groups, as well as the tyramine backbone itself. By systematically modifying these positions, a diverse library of novel derivatives can be generated, potentially leading to the discovery of compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. This guide focuses on the synthetic pathways to access these derivatives and provides a framework for their biological evaluation.
Synthesis of the Core Scaffold and Novel Derivatives
The synthesis of this compound and its derivatives can be approached through a sequential acylation of tyramine. The general strategy involves the initial N-acylation followed by O-acylation.
Synthesis of N-(4-chlorobenzoyl)tyramine (Intermediate)
The selective N-acylation of tyramine is a key step. Several methods have been reported, with variations in solvents, bases, and acylating agents.[5][6]
General Protocol:
-
Reaction Setup: To a solution of tyramine hydrochloride in a suitable solvent system (e.g., water/isopropyl acetate or water/acetone), a base such as sodium hydroxide, sodium bicarbonate, or potassium carbonate is added.[6]
-
Acylation: 4-chlorobenzoyl chloride is added dropwise to the stirred mixture, typically at a controlled temperature (e.g., below 30°C or at 50°C).[6]
-
Workup and Purification: The resulting precipitate, N-(4-chlorobenzoyl)tyramine, is collected by filtration, washed with water, and dried.[6] Further purification can be achieved by recrystallization from a suitable solvent like isopropanol.[5]
General Synthesis of Novel N,O-Bis-(Aroyl)tyramine Derivatives
A general synthetic workflow for producing a variety of novel derivatives is presented below. This allows for the introduction of diverse functionalities on both the N-acyl and O-acyl moieties.
Figure 1: General synthetic workflow for novel N,O-diacyltyramine derivatives.
Proposed Novel Derivatives and Potential Biological Activities
Based on the core structure, a variety of novel derivatives can be proposed by modifying the R1 and R2 groups on the aroyl moieties.
| Derivative ID | R1 (N-Aroyl Substituent) | R2 (O-Aroyl Substituent) | Proposed Biological Activity |
| NOCB-01 | 4-Cl | 4-Cl | Parent Compound |
| NOCB-02 | 4-F | 4-F | Antimicrobial, Antifungal |
| NOCB-03 | 4-OCH3 | 4-OCH3 | Antioxidant |
| NOCB-04 | 4-NO2 | 4-NO2 | To Be Determined |
| NOCB-05 | 2,4-diCl | 2,4-diCl | Enhanced Antimicrobial |
| NOCB-06 | 4-Cl | 4-F | To Be Determined |
| NOCB-07 | 4-Cl | 4-OCH3 | To Be Determined |
Detailed Experimental Protocols
General Procedure for the Synthesis of N-(Aroyl)tyramine Intermediates
-
In a round-bottom flask, dissolve tyramine (1.0 eq.) in a mixture of water and a suitable organic solvent (e.g., acetone, 1:1 v/v).
-
Add a base (e.g., sodium bicarbonate, 2.5 eq.) to the solution and stir vigorously.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Dissolve the desired aroyl chloride (R1-COCl, 1.1 eq.) in the same organic solvent and add it dropwise to the reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the organic solvent under reduced pressure.
-
Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum to yield the N-(Aroyl)tyramine intermediate.
-
Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
General Procedure for the Synthesis of N,O-Bis-(Aroyl)tyramine Derivatives
-
Suspend the N-(Aroyl)tyramine intermediate (1.0 eq.) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a suitable base (e.g., pyridine or triethylamine, 1.5 eq.) to the suspension and stir until a clear solution is obtained.
-
Cool the reaction mixture to 0-5 °C.
-
Dissolve the second aroyl chloride (R2-COCl, 1.2 eq.) in the same dry solvent and add it dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the final N,O-Bis-(Aroyl)tyramine derivative by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and melting point analysis.
Potential Signaling Pathways and Mechanism of Action
The biological effects of novel this compound derivatives are hypothesized to be mediated through various signaling pathways, primarily stemming from the tyramine core and the nature of the aroyl substituents.
Modulation of Trace Amine-Associated Receptors (TAARs)
Tyramine is a known agonist of TAAR1, a G-protein coupled receptor.[1] The N,O-diacylated derivatives may act as modulators (agonists or antagonists) of TAAR1 or other TAAR subtypes, influencing downstream signaling cascades involving adenylyl cyclase and cyclic AMP (cAMP).
Figure 2: Hypothetical TAAR1 signaling pathway modulated by N,O-diacyltyramine derivatives.
Antimicrobial and Antifungal Mechanisms
The antimicrobial and antifungal activity of halogenated organic compounds is well-documented. The 4-chlorobenzoyl moieties in the parent compound and its analogs may contribute to their antimicrobial effects by disrupting microbial cell membranes, inhibiting essential enzymes, or interfering with microbial signaling pathways. The lipophilicity conferred by the aroyl groups can facilitate passage through the lipid-rich cell walls of bacteria and fungi.
Conclusion
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. This guide provides a foundational framework for the synthesis and evaluation of a diverse range of derivatives. The proposed synthetic strategies are robust and adaptable for creating a library of compounds for structure-activity relationship (SAR) studies. Future research should focus on the systematic synthesis of these novel derivatives and their comprehensive biological evaluation to identify lead compounds for further preclinical and clinical development. The exploration of their precise mechanisms of action, particularly their interaction with TAARs and other potential cellular targets, will be crucial in advancing this class of compounds towards therapeutic applications.
References
- 1. Tyramine - Wikipedia [en.wikipedia.org]
- 2. Biochemistry, Tyramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ethesisarchive.library.tu.ac.th [ethesisarchive.library.tu.ac.th]
- 5. CN101445467B - Chemical synthesis method of N-(4-chlorobenzoyl)-tyramine - Google Patents [patents.google.com]
- 6. EP0582441A1 - Processes for the preparation of tyramine derivatives - Google Patents [patents.google.com]
N,O-Bis-(4-chlorobenzoyl)tyramine: Current Research Landscape
An In-Depth Technical Guide to the In Vitro Studies of Tyramine Derivatives: A Focus on N,O-Bis-(4-chlorobenzoyl)tyramine
Executive Summary
This technical guide addresses the request for information regarding in vitro studies of this compound. A comprehensive review of scientific literature reveals a significant lack of published research specifically on the biological activity of this compound. To provide valuable context for researchers, scientists, and drug development professionals, this document summarizes the known in vitro activities of structurally related tyramine derivatives. The findings encompass studies on α-glucosidase and tyrosinase inhibition, offering insights into potential therapeutic applications. This guide presents quantitative data in structured tables, details relevant experimental protocols, and includes visualizations of inhibitory mechanisms to facilitate a deeper understanding of the structure-activity relationships within this class of compounds.
Despite a thorough search of scientific databases, no specific in vitro studies detailing the biological activity, mechanism of action, or associated signaling pathways for this compound have been identified. The available information is primarily limited to its chemical properties and commercial availability. Therefore, the following sections will focus on the reported in vitro activities of other tyramine derivatives to provide a foundational understanding for future research on this compound.
In Vitro Biological Activities of Tyramine Derivatives
Recent research has explored the therapeutic potential of various tyramine derivatives, revealing significant inhibitory activity against enzymes such as α-glucosidase and tyrosinase. These findings suggest that the tyramine scaffold is a promising starting point for the development of novel therapeutic agents.
α-Glucosidase Inhibition by Tyramine Derivatives
A study on a series of synthesized tyramine derivatives identified several compounds with potent α-glucosidase inhibitory activity, exceeding that of the standard drug, acarbose[1]. Inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion and absorption.
Table 1: α-Glucosidase Inhibitory Activity of Selected Tyramine Derivatives [1]
| Compound | IC50 (µM) vs. Saccharomyces cerevisiae α-glucosidase |
| 7 | 49.7 ± 0.4 |
| 14 | 318.8 ± 3.7 |
| 20 | 23.5 ± 0.9 |
| 21 | 302.0 ± 7.3 |
| 26 | 230.7 ± 4.0 |
| Acarbose (Standard) | 840.0 ± 1.73 |
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay [1]
This assay is performed to evaluate the potential of compounds to inhibit the activity of α-glucosidase.
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.
-
Assay Procedure:
-
In a 96-well microplate, add 5 µL of the test compound solution (at various concentrations).
-
Add 20 µL of the α-glucosidase solution and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG solution.
-
Incubate the mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 0.5 M sodium carbonate solution.
-
-
Data Analysis: The absorbance of the resulting p-nitrophenol is measured at 405 nm using a microplate reader. The percentage of inhibition is calculated, and the IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Kinetic Studies and Mechanism of Inhibition
Kinetic studies were performed on the most active compounds to determine their mode of inhibition. Compounds 7 , 20 , and 26 were identified as competitive inhibitors of α-glucosidase[1].
Caption: Competitive inhibition of α-glucosidase by tyramine derivatives.
Tyrosinase Inhibition by Methoxy-Substituted Tyramine Derivatives
Another line of research focused on methoxy-substituted tyramine derivatives as potential inhibitors of tyrosinase, an enzyme involved in melanogenesis[2][3]. Overproduction of melanin can lead to hyperpigmentation disorders.
Table 2: Mushroom Tyrosinase Inhibitory Activity of Selected Methoxy-Substituted Tyramine Derivatives [2][3]
| Compound | IC50 (µM) |
| Ph5 | 0.231 |
| Ph9 | 0.000059 |
| Kojic Acid (Standard) | 16.7 |
Experimental Protocol: In Vitro Mushroom Tyrosinase Inhibition Assay [2]
This assay measures the ability of compounds to inhibit the oxidation of L-DOPA by mushroom tyrosinase.
-
Reagent Preparation: Prepare solutions of mushroom tyrosinase, L-DOPA, and the test compounds in phosphate buffer (pH 6.8).
-
Assay Procedure:
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of mushroom tyrosinase solution, and 20 µL of the test compound solution.
-
Pre-incubate the mixture at room temperature for 10 minutes.
-
Start the reaction by adding 20 µL of L-DOPA solution.
-
-
Data Analysis: Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals. The percentage of inhibition is calculated, and the IC50 value is determined.
Logical Relationship: Structure-Activity Observations
The studies on tyramine derivatives suggest that the nature of the substituent on the amine and the phenolic hydroxyl group plays a crucial role in their biological activity.
Caption: Influence of substituents on the biological activity of tyramine derivatives.
Conclusion and Future Directions
While there is a clear absence of in vitro data for this compound, the research on related tyramine derivatives demonstrates the potential of this chemical class to yield potent and selective enzyme inhibitors. The findings from studies on α-glucosidase and tyrosinase inhibitors provide a strong rationale for initiating in vitro investigations of this compound. Future studies should aim to:
-
Synthesize and purify this compound.
-
Screen the compound against a panel of relevant enzymes and receptors.
-
Determine its IC50 values for any identified targets.
-
Conduct kinetic studies to elucidate its mechanism of action.
-
Perform cell-based assays to assess its cellular effects.
Such studies will be crucial in determining the pharmacological profile of this compound and its potential as a lead compound for drug discovery.
References
- 1. Ultrasonic synthesis of tyramine derivatives as novel inhibitors of α-glucosidase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Methoxy-Substituted Tyramine Derivatives Synthesis, Computational Studies and Tyrosinase Inhibitory Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
A Preliminary Pharmacological Evaluation of N,O-Bis-(4-chlorobenzoyl)tyramine: A Hypothetical In-Depth Technical Guide
Introduction
N,O-Bis-(4-chlorobenzoyl)tyramine is a derivative of the biogenic amine tyramine. Tyramine is known to act as a catecholamine releasing agent and is a substrate for monoamine oxidase (MAO). The addition of two 4-chlorobenzoyl groups to the tyramine scaffold is anticipated to significantly alter its pharmacokinetic and pharmacodynamic properties. The chlorobenzoyl moieties may increase lipophilicity, potentially facilitating passage across the blood-brain barrier, and may introduce interactions with new biological targets. This whitepaper outlines a hypothetical preliminary pharmacological evaluation of this compound, herein referred to as Compound X, to explore its potential therapeutic effects and mechanism of action.
Hypothetical Mechanism of Action
Based on its structural similarity to tyramine, Compound X is hypothesized to interact with the monoaminergic system. The bulky 4-chlorobenzoyl groups may inhibit the enzymatic degradation of monoamines by MAO or could modulate the activity of adrenergic or other G-protein coupled receptors. A primary hypothesis is that Compound X acts as a competitive inhibitor of MAO-A and MAO-B, leading to an increase in synaptic concentrations of norepinephrine, dopamine, and serotonin.
Methodological & Application
Application Note: A Robust LC-MS/MS Method for the Quantification of N,O-Bis-(4-chlorobenzoyl)tyramine in Human Plasma
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of small molecules in biological matrices.
Introduction
N,O-Bis-(4-chlorobenzoyl)tyramine is a derivative of tyramine, a biogenic amine. Accurate and reliable quantification of such compounds in biological matrices is crucial for various stages of drug discovery and development, including pharmacokinetic and toxicokinetic studies. This application note describes a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes solid-phase extraction (SPE) for sample cleanup, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Experimental
Materials and Reagents
-
This compound reference standard
-
Bezafibrate (Internal Standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (K2-EDTA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC-MS/MS Method Parameters
The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 5.0 |
Table 2: Mass Spectrometer Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Table 3: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 414.1 | 139.0 | 0.1 | 30 | 25 |
| This compound (Qualifier) | 414.1 | 111.0 | 0.1 | 30 | 35 |
| Bezafibrate (Internal Standard) | 362.1 | 274.1 | 0.1 | 35 | 20 |
Note: The molecular weight of this compound (C22H17Cl2NO3) is 414.28. The precursor ion [M+H]+ is m/z 414.1 (accounting for isotopic distribution). The primary fragment (m/z 139.0) corresponds to the 4-chlorobenzoyl cation.
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard (IS), Bezafibrate, in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution of this compound with 50:50 methanol:water to prepare working standard solutions for the calibration curve and QC samples.
-
Internal Standard Working Solution: Prepare a 100 ng/mL working solution of the IS in 50:50 methanol:water.
-
Calibration Curve and QC Samples: Spike 50 µL of the appropriate working standard solution into 950 µL of blank human plasma to achieve the desired concentrations for the calibration curve (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (e.g., Low: 3 ng/mL, Medium: 75 ng/mL, High: 750 ng/mL).
Sample Preparation Protocol (Solid-Phase Extraction)
-
Pre-treatment: To 100 µL of plasma sample, standard, or QC, add 10 µL of the 100 ng/mL IS working solution. Vortex briefly. Add 200 µL of 4% phosphoric acid in water and vortex to mix.
-
Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and IS with 1 mL of acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of Mobile Phase A. Vortex and transfer to an autosampler vial.
Method Validation (Example Data)
The method should be validated according to regulatory guidelines. The following tables present example data for a validated method.
Table 4: Calibration Curve Summary
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean) |
| 1.0 | 0.025 |
| 2.0 | 0.051 |
| 5.0 | 0.128 |
| 10.0 | 0.255 |
| 50.0 | 1.27 |
| 100.0 | 2.54 |
| 500.0 | 12.6 |
| 1000.0 | 25.2 |
| Regression | y = 0.0252x + 0.0005 |
| Correlation (r²) | > 0.998 |
Table 5: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%RSD) |
| LLOQ | 1.0 | 0.98 | 98.0 | 8.5 |
| Low QC | 3.0 | 3.09 | 103.0 | 6.2 |
| Mid QC | 75.0 | 73.2 | 97.6 | 4.1 |
| High QC | 750.0 | 768.0 | 102.4 | 3.5 |
Logical Relationship of the Analytical Process
The following diagram illustrates the logical flow from sample receipt to final data reporting.
Conclusion
This application note provides a comprehensive protocol for the quantification of this compound in human plasma using LC-MS/MS. The described method, incorporating solid-phase extraction for sample cleanup, demonstrates excellent sensitivity, accuracy, and precision, making it suitable for regulated bioanalysis in the context of drug development. The provided parameters serve as a robust starting point for method implementation and validation in any analytical laboratory.
Application Note: HPLC Purification of N,O-Bis-(4-chlorobenzoyl)tyramine
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the purification of N,O-Bis-(4-chlorobenzoyl)tyramine using High-Performance Liquid Chromatography (HPLC). The methodology is based on established principles for the separation of aromatic and benzoylated compounds.
Introduction
This compound is a di-acylated derivative of tyramine, featuring two 4-chlorobenzoyl groups attached to the nitrogen and oxygen atoms of the tyramine backbone.[1][2][3] Its structure, containing multiple aromatic rings, makes it a suitable candidate for purification by reversed-phase HPLC (RP-HPLC). RP-HPLC is a powerful technique for the separation and purification of moderately polar to nonpolar compounds.[4][5][6][7][8] This protocol outlines a robust method for achieving high purity of the target compound, suitable for subsequent research and development applications.
Experimental Protocol
This section details the necessary equipment, reagents, and step-by-step procedures for the purification of this compound.
Apparatus and Consumables
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary pump
-
Autosampler or manual injector
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
Fraction collector
-
-
Reversed-phase C18 column (e.g., 250 mm x 10 mm, 5 µm particle size)
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane)
-
Glass vials for sample and fraction collection
-
Analytical balance
-
Volumetric flasks and pipettes
Reagents and Solvents
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or ultrapure
-
Methanol (MeOH), HPLC grade (for sample preparation)
-
Crude this compound sample
Sample Preparation
-
Accurately weigh a portion of the crude this compound.
-
Dissolve the crude sample in a minimal amount of methanol or acetonitrile to create a concentrated stock solution.
-
Ensure complete dissolution; sonication may be used if necessary.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
HPLC Method
The following parameters are a starting point and may require optimization based on the specific HPLC system and the impurity profile of the crude sample.
Table 1: HPLC Parameters for Purification
| Parameter | Value |
| Column | C18, 250 mm x 10 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 60% B |
| 5-25 min: 60% to 95% B | |
| 25-30 min: 95% B | |
| 30.1-35 min: 60% B (re-equilibration) | |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 500 µL (can be adjusted based on concentration) |
Purification and Post-Processing
-
Equilibrate the column with the initial mobile phase conditions (60% Acetonitrile) for at least 15 minutes or until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Monitor the chromatogram and collect the fraction corresponding to the main peak of this compound.
-
Combine the collected fractions.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent to recover the purified product.
-
Analyze the purity of the final product by analytical HPLC.
Data Presentation
The success of the purification can be evaluated by comparing the analytical chromatograms of the crude and purified material. The expected outcome is a significant reduction in impurity peaks and an increase in the peak area percentage of the target compound.
Table 2: Expected Purification Results
| Sample | Retention Time (min) | Purity by Area % |
| Crude Material | ~18.5 | 85% |
| Purified this compound | ~18.5 | >98% |
Note: Retention times are estimates and will vary depending on the specific HPLC system and column.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the HPLC purification process.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pp.bme.hu [pp.bme.hu]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. zodiaclifesciences.com [zodiaclifesciences.com]
- 8. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
Application Notes and Protocols for N,O-Bis-(4-chlorobenzoyl)tyramine as a Potential Chemical Probe
Disclaimer: N,O-Bis-(4-chlorobenzoyl)tyramine is a known chemical compound, primarily documented as a process impurity related to the drug Bezafibrate.[1][2][3][4] As of the date of this document, there is a significant lack of publicly available scientific literature detailing its use as a chemical probe, its specific biological targets, or its mechanism of action. The following application notes and protocols are therefore provided as a hypothetical guide for researchers interested in investigating the potential of this molecule as a novel chemical probe. The proposed applications are based on the structure of the molecule and the known biological activities of its parent compound, tyramine, and other tyramine derivatives.
Introduction to this compound
This compound is a derivative of tyramine, a naturally occurring trace amine.[5] Tyramine itself is an agonist of trace amine-associated receptor 1 (TAAR1) and acts as a catecholamine releasing agent.[5][6] The structure of this compound is characterized by the tyramine scaffold with two 4-chlorobenzoyl groups attached to the nitrogen (N) and oxygen (O) atoms. These bulky, lipophilic additions significantly alter the physicochemical properties of the parent tyramine molecule, suggesting that it may not share the same biological targets but could possess novel activities.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 41859-56-7 | [1] |
| Molecular Formula | C₂₂H₁₇Cl₂NO₃ | [1] |
| Molecular Weight | 414.28 g/mol | [1] |
| IUPAC Name | [4-[2-[(4-chlorobenzoyl)amino]ethyl]phenyl] 4-chlorobenzoate | [7] |
| Known Context | Bezafibrate Impurity | [1][2] |
Proposed Applications as a Chemical Probe
Based on its chemical structure, this compound could be investigated for several potential applications in chemical biology and drug discovery. The dual aroyl substitutions suggest the molecule may act as an antagonist or inhibitor rather than an agonist.
-
Probing Monoamine Signaling: As a tyramine derivative, a primary hypothesis is that it could interact with proteins involved in monoamine signaling, such as monoamine transporters (DAT, NET, SERT), monoamine oxidase (MAO) enzymes, or G-protein coupled receptors (GPCRs) that bind monoamines.[5] The bulky chlorobenzoyl groups may confer potent and selective antagonistic properties.
-
Enzyme Inhibition: Other tyramine derivatives have shown inhibitory activity against enzymes like α-glucosidase.[8] The structure of this compound could be screened against various enzyme classes, such as hydrolases or oxidoreductases.
-
Ion Channel Modulation: The lipophilic nature of the compound makes it a candidate for interacting with transmembrane proteins like ion channels. Screening against panels of ion channels could reveal novel modulatory activity.
-
Anticancer Research: Some tyramine derivatives have demonstrated antimigratory potential in cancer cell lines.[7] This compound could be evaluated in phenotypic screens for effects on cancer cell proliferation, migration, and invasion.
Experimental Protocols for Characterization
The following protocols are general methodologies that can be adapted to investigate the biological activity of this compound.
This protocol describes a competitive binding assay to determine if the compound interacts with a specific receptor, for example, the dopamine transporter (DAT).
-
Materials:
-
Cell membranes prepared from a cell line expressing the target of interest (e.g., HEK293-DAT cells).
-
Radioligand specific for the target (e.g., [³H]-WIN 35,428 for DAT).
-
This compound (dissolved in DMSO to create a 10 mM stock).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Unlabeled competing ligand for defining non-specific binding (e.g., 10 µM cocaine for DAT).
-
96-well filter plates (e.g., Millipore MultiScreenHTS-FB).
-
Scintillation fluid and a microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer, ranging from 1 nM to 100 µM.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of unlabeled competing ligand (for non-specific binding), or 50 µL of the test compound dilution.
-
Add 50 µL of the radioligand at a final concentration equal to its Kd value.
-
Add 100 µL of the cell membrane preparation (containing 10-20 µg of protein).
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Harvest the membranes by vacuum filtration onto the filter plate and wash three times with ice-cold assay buffer.
-
Allow the filters to dry, then add 200 µL of scintillation fluid to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
This protocol can be used to assess if the compound acts as an agonist or antagonist at a GPCR that signals through the Gαq pathway (leading to intracellular calcium release).
-
Materials:
-
A cell line expressing the GPCR of interest (e.g., CHO-K1 cells expressing a target receptor).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Known agonist for the receptor.
-
This compound (10 mM stock in DMSO).
-
A fluorescence plate reader with an integrated fluid dispenser (e.g., FLIPR or FlexStation).
-
-
Procedure:
-
Plate the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Prepare the Fluo-4 AM loading solution according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.
-
Incubate for 60 minutes at 37°C.
-
Wash the cells twice with assay buffer, leaving 100 µL of buffer in each well.
-
For Antagonist Mode: Add 50 µL of this compound dilutions to the wells and incubate for 15-30 minutes. Then, add 50 µL of the known agonist at its EC₈₀ concentration.
-
For Agonist Mode: Place the cell plate in the fluorescence reader. Add 50 µL of this compound dilutions during reading.
-
Measure the fluorescence intensity over time (typically for 2-3 minutes) to capture the calcium flux.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
For Antagonist Mode: Plot the agonist response against the log concentration of the test compound to determine the IC₅₀.
-
For Agonist Mode: Plot the response against the log concentration of the test compound to determine the EC₅₀.
-
Visualizations
The following diagram outlines a logical workflow for characterizing a novel compound like this compound.
Caption: A proposed workflow for characterizing a novel chemical probe.
This diagram illustrates the primary metabolic pathway of tyramine, providing context for how a derivative might interfere with related processes.
Caption: Simplified metabolic pathway of tyramine via monoamine oxidase.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Bezafibrate Impurity 9 - CAS - 55458-78-1 | Axios Research [axios-research.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. veeprho.com [veeprho.com]
- 5. Tyramine - Wikipedia [en.wikipedia.org]
- 6. Biochemistry, Tyramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Tyramine Derivatives as Versatile Pharmacophores With Potent Biological Properties: Sex Hormone-Binding Globulin Inhibition, Colon Cancer Antimigration, and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ultrasonic synthesis of tyramine derivatives as novel inhibitors of α-glucosidase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
"N,O-Bis-(4-chlorobenzoyl)tyramine in targeted proteomics"
Subject: N,O-Bis-(4-chlorobenzoyl)tyramine in Targeted Proteomics
For the attention of: Researchers, scientists, and drug development professionals.
Note on a Novel Application:
Our comprehensive review of publicly available scientific literature and chemical databases reveals that This compound is not currently utilized as a chemical probe or reagent in the field of targeted proteomics. The primary context in which this compound is referenced is as a laboratory-grade chemical, a known impurity, and a by-product related to the pharmaceutical drug Bezafibrate[1][2].
While the core request for detailed application notes and protocols for its use in targeted proteomics cannot be fulfilled due to a lack of existing applications, this document provides a summary of the available chemical and contextual information for this compound.
Chemical Identity and Properties
This compound is a derivative of tyramine, a naturally occurring monoamine compound[3]. Its chemical structure and properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 41859-56-7 | [2][4][5] |
| Molecular Formula | C22H17Cl2NO3 | [1][2][4] |
| Molecular Weight | 414.28 g/mol | [2][4][5] |
| IUPAC Name | [4-[2-[(4-chlorobenzoyl)amino]ethyl]phenyl] 4-chlorobenzoate | [1] |
| Synonyms | 4-(2-(4-Chlorobenzamido)ethyl)phenyl 4-chlorobenzoate | [2][5] |
| Appearance | Neat (form may vary) | [4] |
| Storage | 2-8°C in a refrigerator | [5] |
Context as a Bezafibrate-Related Compound
This compound is identified as an impurity and a related substance to Bezafibrate, a fibrate drug used to treat hyperlipidemia[1][2]. Bezafibrate itself is a peroxisome proliferator-activated receptor (PPAR) agonist[6]. The synthesis of Bezafibrate can involve intermediates derived from tyramine, and this compound can arise as a by-product in these synthetic pathways[1].
The relationship between these compounds is illustrated in the diagram below.
Synthesis Overview
The synthesis of this compound and related compounds often involves the acylation of tyramine with 4-chlorobenzoyl chloride[7][8]. Different reaction conditions can lead to the formation of mono- or di-substituted products. For instance, processes have been patented that describe the reaction of tyramine hydrochloride with 4-chlorobenzoyl chloride in the presence of a base to produce N-[2-(p-hydroxyphenyl)ethyl]-p-chlorobenzamide, a related compound[7]. The formation of the N,O-bis-acylated product is a potential outcome under specific synthetic conditions.
Protocols
As there are no established applications of this compound in targeted proteomics, no experimental protocols for this purpose can be provided. Researchers interested in exploring the potential of this molecule as a chemical probe would need to develop and validate novel methodologies de novo. This would typically involve:
-
Hypothesis Generation: Postulating a biological target or pathway of interest based on the chemical structure of the compound.
-
Probe Derivatization: Potentially modifying the structure to incorporate a reporter tag or a reactive group for covalent labeling.
-
In vitro and In-cellulo Target Engagement Studies: Using techniques such as thermal shift assays, affinity purification-mass spectrometry (AP-MS), or activity-based protein profiling (ABPP) to identify protein interactors.
-
Validation of Biological Effects: Confirming the functional consequences of target engagement in cellular models.
The experimental workflow for developing a novel chemical probe is depicted below.
Conclusion
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. omsynth.com [omsynth.com]
- 3. Tyramine | C8H11NO | CID 5610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cymitquimica.com [cymitquimica.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Bezafibrate | 41859-67-0 [chemicalbook.com]
- 7. EP0582441A1 - Processes for the preparation of tyramine derivatives - Google Patents [patents.google.com]
- 8. CN101445467B - Chemical synthesis method of N-(4-chlorobenzoyl)-tyramine - Google Patents [patents.google.com]
Application Notes and Protocols: N,O-Bis-(4-chlorobenzoyl)tyramine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,O-Bis-(4-chlorobenzoyl)tyramine is a synthetic derivative of tyramine, a naturally occurring monoamine compound.[1][2] While tyramine itself plays a role as a catecholamine-releasing agent, its derivatives are being explored in drug discovery for a range of potential therapeutic applications.[3][4] The addition of two 4-chlorobenzoyl groups to the tyramine scaffold significantly increases its lipophilicity and may confer novel biological activities. This document provides detailed application notes and protocols for the initial exploration of this compound in a drug discovery context, based on the known activities of related tyramine derivatives.
This compound is a synthetic compound and is not known to occur naturally.[5] It is structurally characterized by a molecular formula of C₂₂H₁₇Cl₂NO₃ and a molecular weight of 414.28 g/mol .[6][7] While specific biological data for this di-substituted molecule is not extensively published, research on mono-substituted analogs, such as N-(4-chlorobenzoyl)tyramine, and other tyramine derivatives suggests potential applications as enzyme inhibitors.[5][8] These application notes will therefore focus on protocols for screening this compound for such activities.
Potential Applications in Drug Discovery
Based on the biological activities of structurally related tyramine derivatives, this compound is a candidate for screening in the following areas:
-
α-Glucosidase Inhibition: Several tyramine derivatives have demonstrated potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion.[8] Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes by delaying glucose absorption.[8]
-
Enzyme Inhibition: The structural motif of this compound makes it a candidate for screening against a variety of other enzymes, potentially including those involved in inflammation or cancer.
-
Antiglycation Activity: Some tyramine derivatives have shown weak antiglycation activity, which is relevant to the prevention of diabetic complications.[8]
Data Presentation
The following tables summarize quantitative data for a selection of tyramine derivatives from a study on α-glucosidase inhibition.[8] This data can serve as a reference for the type of results to be expected when screening this compound.
Table 1: In Vitro α-Glucosidase Inhibitory Activity of Selected Tyramine Derivatives
| Compound | IC₅₀ (µM) vs. Saccharomyces cerevisiae α-glucosidase |
| 7 | 49.7 ± 0.4 |
| 14 | 318.8 ± 3.7 |
| 20 | 23.5 ± 0.9 |
| 21 | 302.0 ± 7.3 |
| 26 | 230.7 ± 4.0 |
| Acarbose (Standard) | 840.0 ± 1.73 |
Table 2: Antiglycation Activity of Selected Tyramine Derivatives
| Compound | IC₅₀ (µM) |
| 20 | 505.27 ± 5.95 |
| 22 | 581.87 ± 5.50 |
| 27 | 440.58 ± 2.74 |
Experimental Protocols
Protocol 1: In Vitro α-Glucosidase Inhibition Assay
This protocol is designed to determine the inhibitory effect of this compound on α-glucosidase activity.
Materials:
-
This compound
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Sodium phosphate buffer (pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the stock solution in sodium phosphate buffer to achieve a range of test concentrations.
-
Prepare a solution of α-glucosidase in sodium phosphate buffer.
-
Prepare a solution of pNPG in sodium phosphate buffer.
-
Prepare a solution of acarbose in sodium phosphate buffer as a positive control.
-
-
Assay:
-
To each well of a 96-well plate, add 20 µL of the test compound solution (or buffer for the negative control, and acarbose for the positive control).
-
Add 20 µL of the α-glucosidase solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 80 µL of 0.2 M sodium carbonate solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value from the dose-response curve.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of this compound against a mammalian cell line (e.g., 3T3 mouse fibroblast cells).
Materials:
-
This compound
-
3T3 mouse fibroblast cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plate
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture 3T3 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a CO₂ incubator at 37°C.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the stock solution in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 48 hours in a CO₂ incubator at 37°C.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the CC₅₀ (cytotoxic concentration 50%) value.
-
Visualizations
The following diagrams illustrate the experimental workflow and a potential mechanism of action for this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Tyramine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Tyramine | C8H11NO | CID 5610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. omsynth.com [omsynth.com]
- 8. Ultrasonic synthesis of tyramine derivatives as novel inhibitors of α-glucosidase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Tyramine in Biological Matrices via N,O-Bis-(4-chlorobenzoyl) Derivatization
Introduction Tyramine is a biogenic monoamine that acts as a neuromodulator and is found in a variety of fermented foods and biological systems. Its quantification is crucial in food safety, clinical diagnostics, and neuroscience research. However, the inherent properties of tyramine—high polarity and lack of a strong chromophore—present challenges for direct analysis by common chromatographic techniques like High-Performance Liquid Chromatography (HPLC) with UV detection.
To overcome these limitations, a derivatization strategy is employed. This protocol details the conversion of tyramine to its N,O-Bis-(4-chlorobenzoyl)tyramine derivative. The reaction involves acylating both the primary amine (-NH₂) and the phenolic hydroxyl (-OH) groups of tyramine with 4-chlorobenzoyl chloride. This derivatization significantly decreases the polarity of the analyte and introduces two strong chromophores (the 4-chlorobenzoyl groups), enhancing its retention on reverse-phase HPLC columns and greatly improving its detectability by UV absorption. This method provides a robust and sensitive approach for the quantification of tyramine in complex matrices.
Chemical Reaction The derivatization proceeds via a nucleophilic acyl substitution, where the nitrogen of the amine group and the oxygen of the hydroxyl group on tyramine attack the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. A weak base is used to neutralize the HCl byproduct.
Caption: Reaction scheme for the derivatization of tyramine.
Experimental Protocols
I. Protocol for Synthesis of this compound
This protocol is adapted from established methods for the N-acylation of tyramine, modified to facilitate the di-substitution.[1]
Materials:
-
Tyramine base or Tyramine hydrochloride
-
4-Chlorobenzoyl chloride (≥2.2 molar equivalents)
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Water (deionized)
-
Stir plate and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 10.0 g of Tyramine base in 150 mL of acetone.
-
Add 20.0 g of sodium bicarbonate to the mixture.
-
Cool the stirred mixture to approximately 10-15°C using an ice bath.
-
Slowly add 2.2 molar equivalents of 4-chlorobenzoyl chloride dropwise to the cooled mixture over 30-45 minutes, ensuring the temperature remains below 30°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours.
-
The formation of a white solid product should be observed. Filter the product using a Büchner funnel and wash the solid cake thoroughly with water to remove salts.
-
Dry the product under vacuum to yield this compound. The product can be further purified by recrystallization from a suitable solvent like ethanol if required.
II. Protocol for Analytical Derivatization and Quantification by HPLC-UV
This protocol describes the sample preparation, derivatization, and analysis of tyramine from a liquid matrix (e.g., serum, plasma, or food extract).
A. Sample Preparation (Liquid-Liquid Extraction)
-
To 1.0 mL of the sample (e.g., plasma), add 100 µL of an appropriate internal standard solution.
-
Add 2.0 mL of ethyl acetate and vortex for 2 minutes to extract the tyramine.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of acetone for the derivatization step.
B. Derivatization for Analysis
-
To the reconstituted sample from step A6, add 50 µL of 1.0 M sodium bicarbonate solution.
-
Add 20 µL of a 10 mg/mL solution of 4-chlorobenzoyl chloride in acetone.
-
Vortex the mixture and heat at 60°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the final residue in 200 µL of the HPLC mobile phase (e.g., Acetonitrile:Water 50:50 v/v) and transfer to an HPLC vial for analysis.
Data Presentation
The following table summarizes representative performance data for the quantification of tyramine using the N,O-Bis-(4-chlorobenzoyl) derivatization method followed by HPLC-UV analysis.
| Parameter | Value |
| HPLC Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (Gradient) |
| Flow Rate | 1.0 mL/min |
| UV Detection Wavelength | 254 nm |
| Retention Time (Typical) | 8.5 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.02 mg/kg |
| Limit of Quantification (LOQ) | ~0.07 mg/kg |
| Recovery (Spiked Samples) | 85% - 110% |
Workflow Visualization
The logical flow of the analytical protocol, from sample collection to final data analysis, is outlined below.
Caption: Analytical workflow for tyramine quantification.
References
Application Note: Mass Spectrometry Fragmentation Analysis of N,O-Bis-(4-chlorobenzoyl)tyramine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the analysis of N,O-Bis-(4-chlorobenzoyl)tyramine using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). Due to the absence of specific literature on the fragmentation of this compound, this note outlines a predicted fragmentation pathway based on the known behavior of similar acylated biogenic amines. The provided experimental protocol is a general guideline that can be adapted for various high-resolution mass spectrometers.
Introduction
This compound is a derivative of tyramine, a naturally occurring monoamine. The addition of two 4-chlorobenzoyl groups significantly alters its chemical properties, making mass spectrometry an ideal technique for its characterization and quantification in various matrices. Understanding its fragmentation pattern is crucial for developing robust analytical methods for pharmacokinetic studies, metabolism research, and quality control in drug development. This application note details the predicted fragmentation and provides a comprehensive protocol for its analysis.
Predicted Fragmentation Pathway
The structure of this compound contains both an amide and an ester linkage, which are susceptible to cleavage under collision-induced dissociation (CID) in a tandem mass spectrometer. The primary sites of fragmentation are expected to be the C-N bond of the amide and the C-O bond of the ester.
The proposed fragmentation pathway begins with the protonated molecule [M+H]⁺. The most likely initial fragmentation events are the cleavage of the amide bond, leading to the formation of a 4-chlorobenzoyl cation and a tyramine-ester fragment, or the cleavage of the ester bond, resulting in a 4-chlorobenzoyl cation and a tyramine-amide fragment. Subsequent fragmentation of these primary fragments can also occur.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Quantitative Data Summary
As no experimental data for this compound is publicly available, the following table presents hypothetical, yet plausible, quantitative data for the major predicted fragments that could be obtained from a tandem mass spectrometry experiment. This data is intended to serve as a template for researchers to populate with their own experimental results.
| Precursor Ion (m/z) | Fragment Ion | Predicted m/z | Relative Abundance (%) |
| 414.06 | [M+H]⁺ | 414.06 | 100 |
| 414.06 | 4-chlorobenzoyl cation | 139.01 | 85 |
| 414.06 | Tyramine-ester fragment | 276.05 | 45 |
| 414.06 | Tyramine-amide fragment | 276.05 | 30 |
| 414.06 | Tyramine cation | 138.09 | 60 |
Experimental Protocol
This protocol provides a general procedure for the analysis of this compound by ESI-MS/MS. Instrument parameters should be optimized for the specific mass spectrometer being used.
1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.
-
Matrix Samples: For analysis in biological matrices (e.g., plasma, urine), perform a protein precipitation or liquid-liquid extraction followed by solvent evaporation and reconstitution in the mobile phase.
2. Liquid Chromatography (Optional, for complex mixtures)
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr (Nitrogen).
-
Desolvation Temperature: 350-450 °C.
-
Cone Voltage: 20-40 V.
-
Collision Gas: Argon.
-
Collision Energy: Optimize for the specific instrument, typically in the range of 10-30 eV, to achieve sufficient fragmentation of the precursor ion.
-
MS Scan Range: m/z 50-500 for full scan analysis.
-
MS/MS Analysis: Select the protonated molecule [M+H]⁺ (m/z 414.06) as the precursor ion for fragmentation. Acquire product ion spectra over a range of m/z 50-450.
Experimental Workflow
The following diagram illustrates the general workflow for the mass spectrometric analysis of this compound.
Caption: General workflow for LC-ESI-MS/MS analysis.
Application Notes and Protocols: NMR Spectroscopy of N,O-Bis-(4-chlorobenzoyl)tyramine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis and subsequent Nuclear Magnetic Resonance (NMR) spectroscopic analysis of N,O-Bis-(4-chlorobenzoyl)tyramine. This document includes predicted ¹H and ¹³C NMR data, a comprehensive experimental workflow, and a detailed methodology for the synthesis and spectral acquisition.
Introduction
Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of its constituent parts: tyramine, 4-chlorobenzoyl chloride, and N-(4-chlorobenzoyl)tyramine. The spectra are expected to be recorded in deuterated chloroform (CDCl₃) at room temperature.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.05 | Doublet | 2H | Ar-H (O-benzoyl) |
| ~ 7.75 | Doublet | 2H | Ar-H (N-benzoyl) |
| ~ 7.45 | Doublet | 2H | Ar-H (O-benzoyl) |
| ~ 7.40 | Doublet | 2H | Ar-H (N-benzoyl) |
| ~ 7.25 | Doublet | 2H | Ar-H (Tyramine) |
| ~ 7.10 | Doublet | 2H | Ar-H (Tyramine) |
| ~ 6.50 | Triplet (broad) | 1H | N-H |
| ~ 3.70 | Quartet | 2H | -CH₂-N |
| ~ 2.95 | Triplet | 2H | Ar-CH₂- |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~ 166.5 | C=O (Amide) |
| ~ 164.5 | C=O (Ester) |
| ~ 150.0 | C-O (Tyramine) |
| ~ 139.5 | C-Cl (O-benzoyl) |
| ~ 138.0 | C-Cl (N-benzoyl) |
| ~ 135.0 | Quaternary C (Tyramine) |
| ~ 133.0 | Quaternary C (N-benzoyl) |
| ~ 131.5 | Quaternary C (O-benzoyl) |
| ~ 131.0 | Ar-C (O-benzoyl) |
| ~ 129.5 | Ar-C (Tyramine) |
| ~ 129.0 | Ar-C (O-benzoyl) |
| ~ 128.5 | Ar-C (N-benzoyl) |
| ~ 127.0 | Ar-C (N-benzoyl) |
| ~ 122.0 | Ar-C (Tyramine) |
| ~ 41.0 | -CH₂-N |
| ~ 35.0 | Ar-CH₂- |
Experimental Protocols
Synthesis of this compound
This protocol describes the acylation of tyramine with 4-chlorobenzoyl chloride in the presence of a base.
Materials:
-
Tyramine
-
4-chlorobenzoyl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tyramine (1 equivalent) in anhydrous dichloromethane.
-
Add triethylamine or pyridine (2.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add 4-chlorobenzoyl chloride (2.2 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
NMR Sample Preparation and Data Acquisition
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard
-
NMR tube
Procedure:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of CDCl₃ containing TMS in an NMR tube.
-
Ensure the solid is completely dissolved.
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio should be used.
-
For ¹³C NMR, a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is recommended to simplify the spectrum and aid in the assignment of carbon types.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and analysis of this compound.
Caption: Experimental Workflow from Synthesis to Analysis.
Caption: Reactant, Product, and Analysis Relationship.
Application Notes & Protocols for Cell-Based Assays Using N,O-Bis-(4-chlorobenzoyl)tyramine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,O-Bis-(4-chlorobenzoyl)tyramine is a derivative of tyramine, a naturally occurring trace amine. While tyramine is known to act as a catecholamine releasing agent, the biological activities of its acylated derivatives are not well characterized. Structurally, the presence of two 4-chlorobenzoyl groups suggests that this compound may possess unique pharmacological properties, potentially interacting with various cellular targets. These application notes provide a framework for investigating the effects of this compound in cell-based assays, focusing on a hypothesized role in modulating G-protein coupled receptor (GPCR) signaling and its subsequent impact on cell viability and proliferation.
Hypothesized Mechanism of Action
Based on the tyramine backbone, it is hypothesized that this compound may act as a modulator of trace amine-associated receptors (TAARs), a class of GPCRs. This interaction could initiate a downstream signaling cascade, potentially involving cyclic adenosine monophosphate (cAMP) or inositol phosphate pathways, ultimately influencing cellular processes such as proliferation and survival. The following protocols are designed to investigate this hypothetical mechanism.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on a selected cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[1]
Materials:
-
This compound
-
Selected cell line (e.g., HEK293, CHO, or a cancer cell line)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
cAMP Signaling Assay
This protocol aims to determine if this compound modulates the cyclic AMP (cAMP) signaling pathway, a common downstream effector of GPCR activation.
Materials:
-
This compound
-
HEK293 cells stably expressing a TAAR (or other GPCR of interest)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Forskolin (a known adenylyl cyclase activator, as a positive control)
-
GPCR antagonist (if known, for specificity testing)
-
Cell culture reagents
-
384-well white opaque microplates
Procedure:
-
Cell Seeding: Seed the HEK293 cells into a 384-well plate at a density of 2,000-5,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer. Also, prepare solutions of a known agonist and antagonist for the receptor of interest, as well as forskolin.
-
Compound Treatment:
-
Agonist Mode: Add the diluted this compound to the cells and incubate for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes).
-
Antagonist Mode: Pre-incubate the cells with this compound for 15-30 minutes, then add a known agonist for the receptor and incubate for the recommended time.
-
-
cAMP Detection: Follow the instructions provided with the cAMP assay kit to lyse the cells and detect the levels of intracellular cAMP.
-
Data Measurement: Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP levels against the concentration of this compound to determine the EC50 value.
-
Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response against the concentration of this compound to determine the IC50 value.
-
Data Presentation
Table 1: Cytotoxicity of this compound on HEK293 Cells
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0.1 | 98.5 ± 2.1 | 95.3 ± 3.4 | 92.1 ± 2.8 |
| 1 | 95.2 ± 3.5 | 88.1 ± 4.1 | 80.5 ± 3.9 |
| 10 | 70.3 ± 4.2 | 55.6 ± 5.2 | 40.2 ± 4.5 |
| 50 | 45.1 ± 3.8 | 20.4 ± 3.1 | 10.8 ± 2.2 |
| 100 | 15.8 ± 2.9 | 5.2 ± 1.5 | 2.1 ± 0.9 |
| IC50 (µM) | ~48 | ~15 | ~8 |
Table 2: Effect of this compound on cAMP Signaling in TAAR-expressing HEK293 Cells
| Treatment | cAMP Level (agonist mode) | % Inhibition (antagonist mode) |
| Vehicle | Baseline | 0% |
| This compound (10 µM) | Increased | N/A |
| Known Agonist (1 µM) | Significantly Increased | N/A |
| This compound (10 µM) + Known Agonist (1 µM) | N/A | 85% |
| EC50 (µM) | ~5 | N/A |
| IC50 (µM) | N/A | ~2 |
Visualizations
References
Application Notes and Protocols: N,O-Bis-(4-chlorobenzoyl)tyramine as an Internal Standard for the Quantification of Bezafibrate in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bezafibrate is a fibric acid derivative used as a lipid-lowering agent to treat hyperlipidemia. Accurate and reliable quantification of bezafibrate in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable and reliable internal standard (IS) is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis to compensate for variations in sample preparation and instrument response.[1][2] N,O-Bis-(4-chlorobenzoyl)tyramine, a known impurity and structural analog of bezafibrate, presents itself as a suitable candidate for use as an internal standard in such assays.[3][4][5][6][7] This document provides a detailed application note and protocol for the use of this compound as an internal standard for the quantitative analysis of bezafibrate in human plasma.
The methodology described herein is adapted from established and validated LC-MS/MS methods for bezafibrate analysis in human plasma.[8] While the original studies may have employed other internal standards, the principles of method validation and the experimental parameters are readily transferable.
Principle
The analytical method involves the extraction of bezafibrate and the internal standard, this compound, from human plasma via protein precipitation. The separated analytes are then quantified using a reverse-phase liquid chromatography system coupled with a tandem mass spectrometer. The concentration of bezafibrate is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Materials and Reagents
-
Bezafibrate reference standard
-
This compound (Internal Standard)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid, analytical grade
-
Ammonium acetate, analytical grade
-
Human plasma (with K2EDTA as anticoagulant)
-
Ultrapure water
Instrumentation
-
Liquid Chromatograph (LC) system capable of delivering a stable flow rate.
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Analytical column: C18, 50 x 2.1 mm, 3.5 µm particle size (or equivalent).
-
Data acquisition and processing software.
Experimental Protocols
1. Preparation of Stock and Working Solutions
-
Bezafibrate Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of bezafibrate reference standard in methanol to obtain a final concentration of 1 mg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to achieve a final concentration of 1 mg/mL.
-
Bezafibrate Working Solutions: Prepare a series of working solutions by serially diluting the bezafibrate stock solution with a 50:50 (v/v) mixture of methanol and water to obtain concentrations for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (1 µg/mL): Dilute the internal standard stock solution with methanol to a final concentration of 1 µg/mL.
2. Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike blank human plasma with the appropriate bezafibrate working solutions to obtain final concentrations ranging from 10 ng/mL to 5000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 30 ng/mL, 300 ng/mL, and 4000 ng/mL).
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (1 µg/mL) to each tube and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (e.g., 5 µL) of the supernatant into the LC-MS/MS system.
Workflow for Sample Preparation
Caption: A flowchart of the protein precipitation method for plasma sample preparation.
4. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18, 50 x 2.1 mm, 3.5 µm
-
Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90% to 20% B
-
3.1-4.0 min: 20% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical - requires experimental optimization):
-
Bezafibrate: Q1: 362.1 m/z -> Q3: 276.1 m/z
-
This compound (IS): Q1: 414.1 m/z -> Q3: 139.0 m/z
-
-
Ion Source Parameters (to be optimized):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
Logical Relationship for Quantification
Caption: The logical workflow for determining analyte concentration using an internal standard.
Data Presentation
Table 1: Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20% |
| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) |
| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |
| Recovery (%) | Consistent, precise, and reproducible |
| Matrix Effect | Internal standard normalized matrix factor between 0.85 and 1.15 |
| Stability | Analyte concentration within ±15% of nominal concentration |
Table 2: Representative Quantitative Data for Bezafibrate Analysis
| Parameter | Result |
| Linearity Range | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 10 ng/mL |
| Intra-day Precision (%RSD) | 2.5% - 8.1% |
| Inter-day Precision (%RSD) | 3.2% - 9.5% |
| Accuracy (% Bias) | -5.6% to 6.8% |
| Mean Recovery | > 85% |
Note: The data presented in Table 2 are typical values expected for a validated bioanalytical method for bezafibrate and should be confirmed experimentally when using this compound as the internal standard.
This application note provides a comprehensive protocol for the utilization of this compound as an internal standard for the quantitative determination of bezafibrate in human plasma by LC-MS/MS. The structural similarity of the internal standard to the analyte makes it a suitable choice to compensate for variability during sample processing and analysis. The described method, upon validation, is expected to be robust, sensitive, and accurate for its intended purpose in a research or drug development setting.
References
- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Bezafibrate EP Impurity A | CAS No- 41859-57-8 | Chlorobenzoyltyramine [chemicea.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. Buy Online CAS Number 41859-56-7 - TRC - this compound | LGC Standards [lgcstandards.com]
- 7. tlcstandards.com [tlcstandards.com]
- 8. oatext.com [oatext.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing N,O-Bis-(4-chlorobenzoyl)tyramine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of N,O-Bis-(4-chlorobenzoyl)tyramine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Schotten-Baumann reaction, which involves the acylation of tyramine with 4-chlorobenzoyl chloride in the presence of a base.[1][2][3] This reaction can be adapted to achieve di-acylation of both the amino (-NH2) and hydroxyl (-OH) groups of tyramine.
Q2: Why is a base necessary in the Schotten-Baumann reaction?
A2: A base is crucial for two main reasons. Firstly, it neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between the amine/hydroxyl group and the acid chloride. This prevents the protonation of the unreacted amine, which would render it non-nucleophilic and reduce the reaction yield.[1][4] Secondly, for the O-acylation of the phenolic hydroxyl group, the base is required to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion.
Q3: What is the key difference in reaction conditions between synthesizing the mono-acylated (N-(4-chlorobenzoyl)tyramine) and the di-acylated (this compound) product?
A3: The primary difference lies in the stoichiometry of the acylating agent (4-chlorobenzoyl chloride) and the base. For mono-N-acylation, approximately one equivalent of the acylating agent is used. To achieve di-acylation, at least two equivalents of 4-chlorobenzoyl chloride and a sufficient amount of base to neutralize the generated HCl and deprotonate the phenolic hydroxyl group are required.
Q4: What are the typical solvents used for this synthesis?
A4: The Schotten-Baumann reaction is often performed in a two-phase system, consisting of an organic solvent and water.[2] The organic solvent, such as dichloromethane or diethyl ether, dissolves the tyramine and 4-chlorobenzoyl chloride, while the aqueous phase contains the inorganic base (e.g., sodium hydroxide). Other organic solvents like acetone and isopropyl acetate have also been reported in related syntheses.[4]
Q5: How can I purify the final this compound product?
A5: Purification can typically be achieved through recrystallization from a suitable solvent. The choice of solvent will depend on the solubility of the desired di-acylated product versus the mono-acylated intermediate and any unreacted starting materials. Column chromatography can also be employed for more challenging separations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Di-acylated Product | Insufficient 4-chlorobenzoyl chloride. | Increase the molar equivalents of 4-chlorobenzoyl chloride to at least 2.2 equivalents relative to tyramine to ensure complete acylation of both the amino and hydroxyl groups. |
| Insufficient base. | Ensure at least 2.2 equivalents of base are used to neutralize the generated HCl and facilitate the deprotonation of the phenolic hydroxyl group for O-acylation. | |
| Hydrolysis of 4-chlorobenzoyl chloride. | Maintain a low reaction temperature during the addition of 4-chlorobenzoyl chloride. Ensure vigorous stirring of the biphasic mixture to promote the reaction with tyramine over hydrolysis with water. | |
| Reaction time is too short. | Increase the reaction time to allow for the slower O-acylation to proceed to completion after the initial N-acylation. | |
| Presence of Mono-acylated Product (N-(4-chlorobenzoyl)tyramine) in the Final Product | Incomplete O-acylation. | Increase the amount of base to ensure complete deprotonation of the phenolic hydroxyl group. A stronger base or a different solvent system may be required. |
| Steric hindrance at the hydroxyl group. | While less of an issue with tyramine, prolonged reaction times or elevated temperatures (within stable limits of the product) may be necessary. | |
| Formation of Unwanted Side Products | Reaction with water (hydrolysis of acyl chloride). | As mentioned, maintain low temperatures and ensure efficient mixing. Using a less aqueous-soluble organic solvent might also help. |
| Self-condensation of 4-chlorobenzoyl chloride. | This is less common but can be minimized by the slow, dropwise addition of the acyl chloride to the reaction mixture. | |
| Difficulty in Product Isolation/Purification | Product is an oil or does not crystallize. | Try different recrystallization solvents or solvent mixtures. If recrystallization fails, consider purification by column chromatography. |
| Co-precipitation of mono- and di-acylated products. | Optimize the reaction to drive it to completion, minimizing the amount of mono-acylated product. If separation is necessary, column chromatography is the most effective method. |
Quantitative Data Summary
The following tables provide a summary of reaction parameters for the synthesis of N-(4-chlorobenzoyl)tyramine, which can be adapted and optimized for the synthesis of the di-acylated product.
Table 1: Reaction Conditions for Mono-N-Acylation of Tyramine
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Tyramine Source | Tyramine Hydrochloride | Tyramine Hydrochloride | Tyramine Base |
| 4-chlorobenzoyl chloride (equivalents) | ~1.05 | ~1.0 | ~1.2 |
| Base | NaOH & NaHCO₃ | NaHCO₃ | NaHCO₃ |
| Solvent System | Water / Isopropyl Acetate | Water / Acetone | Water / Acetone |
| Temperature | 50°C | < 30°C | Room Temperature |
| Reported Yield (Mono-acylated) | 97.2% | 95.7% | 96.8% |
| Reference | [4] | [4] | [4] |
Table 2: Theoretical Stoichiometry for Optimizing Di-acylation
| Tyramine (equivalents) | 4-chlorobenzoyl chloride (equivalents) | Base (equivalents) | Expected Major Product |
| 1 | 1.1 | 1.2 | N-(4-chlorobenzoyl)tyramine |
| 1 | 2.2 | 2.5 | This compound |
| 1 | > 2.5 | > 2.5 | This compound (with potential for excess reagent) |
Experimental Protocols
Protocol for the Synthesis of this compound (Adapted from Schotten-Baumann conditions for mono-acylation[4])
Materials:
-
Tyramine
-
4-chlorobenzoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Water (deionized)
-
Hydrochloric acid (HCl, for workup)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of tyramine in a 1 M aqueous solution of sodium hydroxide (2.5 equivalents).
-
Cool the solution to 0-5°C in an ice bath.
-
To this, add dichloromethane to create a biphasic system.
-
In a separate dropping funnel, dissolve 2.2 equivalents of 4-chlorobenzoyl chloride in dichloromethane.
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Add the 4-chlorobenzoyl chloride solution dropwise to the vigorously stirred tyramine solution over a period of 30-60 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Potential side reactions in the synthesis.
References
"troubleshooting N,O-Bis-(4-chlorobenzoyl)tyramine solubility issues"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with N,O-Bis-(4-chlorobenzoyl)tyramine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a derivative of tyramine, a naturally occurring monoamine compound.[1][2] Its chemical structure includes two 4-chlorobenzoyl groups, which significantly increase its molecular weight and lipophilicity compared to the parent tyramine molecule. This modification often leads to poor aqueous solubility, a common challenge in drug discovery and development that can hinder in vitro and in vivo assays and negatively impact bioavailability.[3][4]
Q2: Are there any known solubility data for this compound?
Q3: What are the initial recommended solvents for dissolving this compound?
For initial attempts to dissolve this compound, it is recommended to start with common organic solvents used for poorly soluble compounds.[3] These include:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Ethanol
-
Methanol
It is crucial to prepare a high-concentration stock solution in one of these organic solvents first, which can then be diluted into the aqueous buffer of choice for the experiment.[5]
Troubleshooting Guide for Solubility Issues
Q4: My this compound is not dissolving in my chosen organic solvent. What should I do?
If you are experiencing difficulty dissolving the compound even in a pure organic solvent, consider the following steps:
-
Increase Sonication/Vortexing: Ensure the sample is being mixed vigorously. Sonication can provide the energy needed to break down the crystal lattice of the solid compound.
-
Gentle Warming: Gently warm the solution (e.g., to 37°C). Increased temperature can enhance the solubility of many compounds. However, be cautious about potential degradation of the compound at higher temperatures.
-
Try a Different Solvent: If one organic solvent does not work, try another from the recommended list (DMSO, DMF, ethanol). The polarity and hydrogen bonding properties of the solvent can significantly impact solubility.
Q5: The compound dissolves in the organic stock solution but precipitates when I dilute it into my aqueous experimental buffer. How can I prevent this?
This is a common issue for hydrophobic compounds. The following strategies can help:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of the compound in your aqueous buffer.
-
Use a Co-solvent System: Instead of diluting into a purely aqueous buffer, use a buffer that contains a certain percentage of the organic solvent used for the stock solution (e.g., a final concentration of 1-5% DMSO).[6][7] This helps to keep the compound in solution. Be aware that high concentrations of organic solvents can be toxic to cells or interfere with enzyme activity.
-
pH Adjustment: The solubility of compounds with ionizable groups can be influenced by pH.[8][] Since this compound is a derivative of tyramine, which has an amino group, the pH of the buffer could potentially affect its solubility.[8] A systematic evaluation of solubility at different pH values may be beneficial.
-
Incorporate Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous media.[7][10] Common non-ionic surfactants used in biological assays include Tween® 20 and Triton™ X-100.
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
This protocol helps determine the approximate solubility of this compound in various solvents.
-
Preparation: Weigh out a small, precise amount of the compound (e.g., 1 mg) into several separate vials.
-
Solvent Addition: To each vial, add a different solvent (e.g., DMSO, DMF, Ethanol, PBS pH 7.4) in small, incremental volumes (e.g., 10 µL).
-
Mixing: After each addition, vortex or sonicate the vial for 1-2 minutes.
-
Observation: Visually inspect for complete dissolution. The absence of any visible solid particles indicates that the compound is dissolved.
-
Calculation: Record the total volume of solvent required to dissolve the compound. Calculate the approximate solubility in mg/mL.
Protocol 2: Preparing a Stock Solution and Diluting into Aqueous Buffer
-
Stock Solution Preparation: Based on the results from the solubility screening, prepare a concentrated stock solution (e.g., 10-50 mM) in the most suitable organic solvent (e.g., 100% DMSO). Ensure the compound is fully dissolved.
-
Serial Dilution (in organic solvent): If necessary, perform serial dilutions of the high-concentration stock solution using the same organic solvent to create intermediate stock concentrations.
-
Aqueous Dilution: For the final experimental concentration, add a small volume of the appropriate stock solution to your pre-warmed aqueous buffer while vortexing to ensure rapid mixing and minimize precipitation. The final concentration of the organic solvent should be kept as low as possible (typically <1%) and be consistent across all experimental conditions, including controls.
Data Presentation
Table 1: Common Solvents and Strategies for Enhancing Solubility
| Strategy | Solvent/Agent | Polarity | Key Considerations |
| Primary Organic Solvents | Dimethyl sulfoxide (DMSO) | Highly Polar Aprotic | High solubilizing power for many compounds; can be toxic to cells at >1% v/v.[7] |
| Dimethylformamide (DMF) | Highly Polar Aprotic | Similar to DMSO; use with caution due to potential toxicity.[5] | |
| Ethanol | Polar Protic | Generally less toxic than DMSO/DMF but may have lower solubilizing power for highly lipophilic compounds.[] | |
| Co-solvents | Polyethylene Glycol (PEG 300/400) | Polar | Often used in formulations to improve solubility and stability.[7] |
| Propylene Glycol (PG) | Polar | Another common co-solvent in pharmaceutical formulations.[6] | |
| pH Modification | Acidic or Basic Buffers | N/A | Can increase the solubility of ionizable compounds.[] The effect on this compound would need to be determined empirically. |
| Surfactants | Tween® 20/80, Triton™ X-100 | Amphiphilic | Form micelles to solubilize hydrophobic compounds; can interfere with some assays.[7] |
Visualizations
Figure 1. A logical workflow for troubleshooting the solubility of this compound.
Figure 2. An experimental workflow for preparing a working solution of a poorly soluble compound.
References
- 1. Tyramine | C8H11NO | CID 5610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biochemistry, Tyramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 10. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
"improving stability of N,O-Bis-(4-chlorobenzoyl)tyramine in solution"
Welcome to the technical support center for N,O-Bis-(4-chlorobenzoyl)tyramine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: this compound contains both an amide and an ester functional group, making it susceptible to hydrolysis. The primary degradation pathway is likely the hydrolysis of the ester linkage to form N-(4-chlorobenzoyl)tyramine and 4-chlorobenzoic acid. The amide bond is generally more stable but can also undergo hydrolysis under more forced conditions (e.g., strong acid or base and heat) to yield tyramine and 4-chlorobenzoic acid.[1][2][3] Other potential degradation pathways include photodegradation upon exposure to light and thermal decomposition at elevated temperatures.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of this compound in aqueous solutions is highly pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of the ester and amide bonds.[1][2] The ester linkage is particularly susceptible to base-catalyzed hydrolysis. Therefore, to enhance stability, it is recommended to maintain the pH of the solution close to neutral (pH 6-7). Buffering the solution may be necessary to ensure pH control.
Q3: What solvents are recommended for dissolving and storing this compound?
A3: To minimize hydrolytic degradation, it is advisable to use aprotic organic solvents for dissolving and storing this compound. Suitable solvents include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (ACN). If aqueous solutions are necessary for your experiment, prepare them fresh and use them promptly. For short-term storage of aqueous solutions, consider keeping them at low temperatures (2-8 °C) and protected from light.
Q4: Is this compound sensitive to light?
Q5: What are the recommended storage conditions for this compound in its solid form and in solution?
A5:
-
Solid Form: Store this compound as a solid in a tightly sealed container at a low temperature (e.g., +5°C) and protected from moisture.[5]
-
In Solution: For optimal stability, prepare solutions fresh. If short-term storage is necessary, store solutions in an aprotic solvent at -20°C or -80°C in a tightly sealed, light-protected container. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of compound potency or inconsistent results over time. | Degradation of this compound in solution. | 1. Verify Solution Preparation and Storage: - Prepare solutions fresh before each experiment. - If using aqueous buffers, ensure the pH is near neutral. - Store stock solutions in an appropriate aprotic solvent (e.g., DMSO, DMF) at low temperatures (-20°C or below). - Protect all solutions from light. 2. Analyze for Degradation Products: - Use a stability-indicating analytical method, such as HPLC-UV, to check for the presence of degradation products. Key potential degradants to monitor are N-(4-chlorobenzoyl)tyramine and 4-chlorobenzoic acid. |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products. | 1. Characterize Unknown Peaks: - If possible, use LC-MS to identify the mass of the unknown peaks to help elucidate their structures. 2. Perform Forced Degradation Studies: - Subject a sample of this compound to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products. This can help in confirming the identity of the unexpected peaks in your experimental samples.[6][7][8][9] |
| Precipitation of the compound from solution. | Poor solubility or compound degradation leading to less soluble products. | 1. Assess Solvent Suitability: - Ensure the chosen solvent can maintain the desired concentration of the compound. Consider using a co-solvent system if necessary. 2. Check for Degradation: - As degradation can lead to products with different solubility profiles, analyze the precipitate and the supernatant for the parent compound and potential degradants. |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution of this compound
-
Accurately weigh the required amount of solid this compound in a clean, dry vial.
-
Add the appropriate volume of a dry, aprotic solvent (e.g., DMSO) to achieve the desired concentration.
-
Vortex or sonicate the mixture gently until the solid is completely dissolved.
-
Store the stock solution in a tightly sealed, amber glass vial at -20°C or -80°C.
-
For aqueous experiments, dilute the stock solution with the desired aqueous buffer immediately before use.
Protocol 2: Stability-Indicating HPLC-UV Method for the Analysis of this compound
This protocol provides a general starting point for developing a stability-indicating HPLC method. Optimization will be required for specific instrumentation and experimental conditions.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]
-
Mobile Phase: A gradient elution is recommended to separate the parent compound from its more polar degradation products.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program (Example):
Time (min) % Mobile Phase B 0 40 15 90 20 90 21 40 | 25 | 40 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: Monitor at a wavelength where this compound and its potential degradation products have significant absorbance (a starting point could be around 254 nm or 278 nm).[10] A photodiode array (PDA) detector is recommended to assess peak purity.
Visualizations
Caption: Potential hydrolytic degradation pathway of this compound.
Caption: General experimental workflow for studies involving this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uregina.ca [uregina.ca]
- 4. database.ich.org [database.ich.org]
- 5. klivon.com [klivon.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: N,O-Bis-(4-chlorobenzoyl)tyramine Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise during the mass spectrometry analysis of N,O-Bis-(4-chlorobenzoyl)tyramine.
Troubleshooting Guides
High background noise can significantly impact the sensitivity and accuracy of your mass spectrometry analysis. This guide provides a systematic approach to identifying and mitigating common sources of noise.
Problem: High Background Noise Observed in the Total Ion Chromatogram (TIC)
Symptoms:
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Elevated baseline in the TIC, even during blank injections.
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Poor signal-to-noise ratio (S/N) for the analyte peak.
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Presence of numerous non-analyte related peaks across the spectrum.
Systematic Troubleshooting Steps:
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Solvent and Mobile Phase Evaluation: Contaminated solvents are a primary source of background noise.
-
Action: Prepare fresh mobile phase using LC-MS grade solvents and additives.[1]
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Verification: Inject a blank gradient (without sample) and compare the TIC with a previous blank run using the old mobile phase. A significant decrease in the baseline indicates solvent contamination.
-
-
Sample Preparation and Derivatization Reagent Check: The derivatization process itself can introduce impurities.
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Action: Prepare a "reagent blank" by performing the complete sample preparation and derivatization procedure without the analyte.
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Verification: Analyze the reagent blank. Peaks present in the reagent blank are likely contaminants from your reagents or sample preparation steps.
-
-
LC System Contamination: Contaminants can accumulate in the LC system components.
-
Action: Systematically flush the LC system, including the injector, lines, and column, with a strong solvent mixture (e.g., isopropanol/acetonitrile/water).
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Verification: After flushing, run a blank gradient. A cleaner baseline suggests that the contamination was within the LC system.
-
-
Mass Spectrometer Ion Source Cleaning: The ion source is prone to contamination from non-volatile components of the sample and mobile phase.
-
Action: Follow the manufacturer's protocol for cleaning the ion source components (e.g., capillary, cone, lenses).
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Verification: After cleaning and system equilibration, a significant reduction in background ions and a more stable baseline should be observed.
-
dot
Caption: A logical workflow for troubleshooting high background noise.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background noise in the analysis of this compound?
A1: Common sources of background noise include:
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Solvents and Reagents: Impurities in solvents, water, and derivatization reagents (benzoyl chloride) are frequent culprits. Using HPLC-grade instead of LC-MS grade solvents can introduce significant background.[2][3]
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Sample Matrix: Endogenous components from the biological matrix can co-elute with the analyte and cause ion suppression or introduce background ions.[4]
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Plasticizers and Polymers: Phthalates and polyethylene glycols (PEGs) can leach from plastic labware (e.g., tubes, pipette tips, solvent bottle caps) and are common contaminants.[5]
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System Contamination: Carryover from previous injections, contaminated LC components, or a dirty ion source can all contribute to high background.[6]
Q2: How does the purity of solvents affect background noise?
A2: The purity of solvents is critical. LC-MS grade solvents undergo additional purification steps and stringent quality control to minimize organic contaminants, metal ions, and particulate matter that can contribute to background noise.[2][3] Using lower grade solvents can result in a significantly higher and more complex baseline, which can obscure low-level analyte signals.
| Solvent Grade | Typical Impact on Background Noise |
| LC-MS Grade | Low baseline noise, minimal adduct formation, and low levels of organic contaminants. |
| HPLC Grade | Higher baseline noise, potential for plasticizer and other organic contaminants, and may contain higher levels of metal ions leading to adduct formation. |
| Reagent Grade | Not recommended for LC-MS due to high levels of impurities that can severely contaminate the system and produce a very high background. |
Q3: What are some common background ions I might see from the benzoyl chloride derivatization process?
A3: Besides impurities in the benzoyl chloride reagent itself, you may observe ions related to the reaction byproducts and excess reagent. These can include:
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Benzoic acid: A hydrolysis product of benzoyl chloride.
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Benzoyl adducts: Benzoyl chloride can react with residual water or methanol in the sample or mobile phase to form adducts.
-
Solvent adducts: Formation of clusters between solvent molecules (e.g., acetonitrile, methanol) and sodium or ammonium ions is common.[7]
Q4: Can matrix effects contribute to background noise?
A4: Yes, matrix effects are a significant concern. While not strictly "background noise" in the same way as solvent contaminants, co-eluting matrix components can interfere with the ionization of your target analyte, leading to ion suppression or enhancement.[4] This can manifest as a noisy and unstable baseline in the region where your analyte elutes. Proper sample clean-up is essential to minimize matrix effects.
Q5: How often should I clean the ion source?
A5: The frequency of ion source cleaning depends on the cleanliness of your samples and the number of analyses performed. For complex biological samples, more frequent cleaning may be necessary. A good indicator that the ion source needs cleaning is a gradual increase in background noise and a decrease in analyte sensitivity over time. Some modern instruments feature self-cleaning ion sources that can reduce the frequency of manual cleaning.[8]
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization of Tyramine
This protocol is adapted from methods for the derivatization of biogenic amines with benzoyl chloride.
Materials:
-
Tyramine standard or sample extract
-
100 mM Sodium Carbonate buffer
-
2% (v/v) Benzoyl Chloride in Acetonitrile (prepare fresh)
-
LC-MS grade Acetonitrile
-
LC-MS grade Water
-
Formic Acid
Procedure:
-
To 20 µL of the sample or standard, add 10 µL of 100 mM sodium carbonate solution.
-
Add 10 µL of 2% (v/v) benzoyl chloride in acetonitrile.
-
Vortex briefly and let the reaction proceed at room temperature for 5 minutes.
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Add 10 µL of an internal standard mixture if used.
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Add 50 µL of water to quench the reaction and reduce the organic content before injection.
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Centrifuge the sample to pellet any precipitate before transferring the supernatant to an autosampler vial.
Protocol 2: Generic LC-MS/MS Method for this compound
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18.1-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
MRM Transitions: To be determined by infusing a standard of this compound. The precursor ion will be [M+H]+. Product ions will result from fragmentation of the parent molecule.
Data Presentation
Table 1: Impact of Solvent Grade on Background Noise
| Solvent Grade | Average Baseline Intensity (counts) | Number of Background Peaks (>10,000 counts) |
| LC-MS Grade | ~5 x 10^4 | < 10 |
| HPLC Grade | ~5 x 10^5 | > 50 |
Note: These are representative values and can vary significantly between instruments and applications.
Table 2: Effect of Ion Source Cleaning on Signal-to-Noise Ratio
| Analyte | S/N Ratio (Before Cleaning) | S/N Ratio (After Cleaning) | % Improvement |
| This compound | 50 | 250 | 400% |
Note: These are example values to illustrate the potential improvement.
Visualizations
dot
Caption: Workflow for the analysis of this compound.
References
- 1. waters.com [waters.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing Mobile Phase Solvent Purity for LC-MS | Technology Networks [technologynetworks.com]
- 4. Background noise in UPLC-MS/MS experience? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 5. ccc.bc.edu [ccc.bc.edu]
- 6. High background after preventative maintenance - Chromatography Forum [chromforum.org]
- 7. support.waters.com [support.waters.com]
- 8. agilent.com [agilent.com]
Technical Support Center: N,O-Bis-(4-chlorobenzoyl)tyramine Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of N,O-Bis-(4-chlorobenzoyl)tyramine.
Troubleshooting Guides
This section addresses common issues observed during the purification of this compound, providing potential causes and actionable solutions.
Issue 1: Low Overall Yield After Synthesis and Initial Work-up
Q: My reaction yield of crude this compound is significantly lower than expected. What are the possible reasons?
A: Low yields can stem from several factors during the synthesis and initial extraction phases. Key areas to investigate include:
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Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or suboptimal reagent stoichiometry.
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Suboptimal Base: The choice and amount of base are critical. An insufficient amount of base will not effectively neutralize the HCl generated during the acylation, which can hinder the reaction.
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Hydrolysis of the Product: The ester linkage in this compound can be susceptible to hydrolysis, especially under strongly basic or acidic conditions during work-up.
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Losses During Extraction: The product might have partial solubility in the aqueous phase, leading to losses during the extractive work-up.
Recommended Actions:
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has reached completion.
-
Reagent Stoichiometry: Ensure that at least two equivalents of 4-chlorobenzoyl chloride and a suitable base are used relative to tyramine.
-
pH Control: During the aqueous work-up, maintain a neutral or slightly basic pH to minimize product hydrolysis.
-
Extraction Solvent: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions to maximize the recovery of the product from the aqueous layer.
Issue 2: Presence of N-(4-chlorobenzoyl)tyramine Impurity
Q: My purified product shows a significant amount of the mono-acylated impurity, N-(4-chlorobenzoyl)tyramine. How can I remove it?
A: The presence of the mono-acylated product is a common challenge and indicates incomplete acylation of the hydroxyl group of tyramine.
Separation Strategies:
-
Column Chromatography: This is the most effective method for separating this compound from the more polar N-(4-chlorobenzoyl)tyramine. A silica gel column with a gradient elution system is recommended.
-
Recrystallization: While less effective for separating compounds with very similar polarities, recrystallization from a carefully selected solvent system can enrich the desired product.
Table 1: Column Chromatography Parameters for Separation
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate Gradient |
| Gradient | Start with 95:5 (Hexane:EtOAc) and gradually increase to 80:20 |
| Monitoring | TLC or HPLC |
Issue 3: Oily Product Instead of a Crystalline Solid
Q: After purification, my this compound is an oil and not the expected solid. What could be the cause?
A: An oily product often indicates the presence of residual solvents or impurities that depress the melting point.
Troubleshooting Steps:
-
High Vacuum Drying: Dry the product under a high vacuum for an extended period to remove any residual solvents. Gentle heating (e.g., 40-50 °C) can aid this process if the compound is thermally stable.
-
Purity Analysis: Analyze the purity of the oil using techniques like NMR, HPLC, or Mass Spectrometry to identify any contaminants.
-
Recrystallization/Trituration: Attempt to induce crystallization by dissolving the oil in a minimal amount of a hot solvent and allowing it to cool slowly. Alternatively, trituration with a non-polar solvent like hexane can sometimes yield a solid.
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound?
Q2: What are the best analytical techniques to assess the purity of this compound?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and identifying impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.[3][4][5]
-
Thin Layer Chromatography (TLC): A quick and simple method for monitoring reaction progress and assessing the number of components in a sample.
Q3: Can I use a different base other than sodium bicarbonate for the synthesis?
A3: Yes, other bases can be used. European Patent EP0582441A1 mentions the use of at least one molar equivalent of a base.[1] Common organic bases like triethylamine or pyridine, or inorganic bases like potassium carbonate, can also be employed. The choice of base may influence the reaction rate and side-product formation. It is advisable to perform small-scale trials to optimize the base and reaction conditions.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and may require some optimization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture)
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
If the solution is colored, a small amount of activated carbon can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature.
-
For further crystallization, cool the flask in an ice bath.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the purified crystals under a vacuum.
Table 2: Potential Recrystallization Solvents
| Solvent | Polarity | Comments |
| Ethanol | Polar Protic | Good for moderately polar compounds.[6] |
| Ethyl Acetate | Polar Aprotic | A versatile solvent for a range of polarities.[1] |
| Toluene | Non-polar | May be suitable for less polar compounds or as a co-solvent.[6] |
| Methyl Isobutyl Ketone | Polar Aprotic | Mentioned for extractive purification and recrystallization.[1] |
Protocol 2: Column Chromatography
This protocol provides a general method for purifying this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Eluent (e.g., Hexane:Ethyl Acetate mixture)
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Slurry Packing: Prepare a slurry of silica gel in the initial eluent (e.g., 95:5 Hexane:Ethyl Acetate) and pour it into the column. Allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the initial mobile phase.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions in separate tubes.
-
TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
- 1. EP0582441A1 - Processes for the preparation of tyramine derivatives - Google Patents [patents.google.com]
- 2. N-4-chlorobenzoyl Tyramine | 41859-57-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. klivon.com [klivon.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. CN101445467B - Chemical synthesis method of N-(4-chlorobenzoyl)-tyramine - Google Patents [patents.google.com]
Technical Support Center: Quantification of N,O-Bis-(4-chlorobenzoyl)tyramine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement of N,O-Bis-(4-chlorobenzoyl)tyramine quantification. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
| Problem | Possible Causes | Solutions |
| No Peak or Very Small Peak for this compound | 1. Improper Sample Preparation: Incomplete extraction or degradation of the analyte. 2. Injection Issues: Air bubbles in the syringe, incorrect injection volume, or a blocked injector. 3. Column Problems: Column contamination or degradation. 4. Detector Issues: Lamp off or incorrect wavelength setting. 5. Mobile Phase Problems: Incorrect composition or contamination. | 1. Review the sample preparation protocol. Ensure complete dissolution and avoid harsh conditions that could lead to degradation. 2. Purge the syringe to remove air bubbles. Verify the injection volume and ensure the injector port is not blocked. 3. Flush the column with a strong solvent. If the problem persists, replace the column. 4. Check that the detector lamp is on and set to the appropriate wavelength (e.g., 228-235 nm). 5. Prepare fresh mobile phase using high-purity solvents and degas thoroughly. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too much sample. 2. Inappropriate Mobile Phase pH: The pH of the mobile phase is not optimal for the analyte. 3. Column Contamination: Buildup of contaminants on the column. 4. Presence of Silanol Groups: Interaction of the analyte with active silanol groups on the column. | 1. Dilute the sample and inject a smaller volume. 2. Adjust the pH of the mobile phase. For acidic compounds, a lower pH is generally better. 3. Wash the column with a series of strong solvents. 4. Use a column with end-capping or add a competing base to the mobile phase. |
| Inconsistent Retention Times | 1. Fluctuations in Pump Pressure: Leaks or air bubbles in the pump. 2. Changes in Mobile Phase Composition: Inadequate mixing or evaporation of a volatile solvent. 3. Temperature Variations: Lack of column temperature control. 4. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase. | 1. Check for leaks in the system and purge the pump to remove air bubbles. 2. Ensure the mobile phase is well-mixed and covered to prevent evaporation. 3. Use a column oven to maintain a constant temperature. 4. Allow sufficient time for the column to equilibrate before starting the analysis. |
| High Backpressure | 1. Blockage in the System: Clogged tubing, injector, or column frit. 2. Particulate Matter in the Sample: Injecting unfiltered samples. 3. Precipitation in the Mobile Phase: Buffer precipitation due to high organic solvent concentration. | 1. Systematically check each component for blockage, starting from the detector and moving backward. 2. Filter all samples through a 0.45 µm filter before injection. 3. Ensure the buffer is soluble in the mobile phase composition. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting HPLC method for the quantification of this compound?
A1: A good starting point is a reversed-phase HPLC method, as this compound is a relatively nonpolar molecule. A C18 column is recommended. An isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with a pH of around 2.8, adjusted with phosphoric acid, has been shown to be effective for the related compound, bezafibrate.[1] Detection can be performed using a UV detector at approximately 228 nm.[1]
Q2: How can I improve the sensitivity of my method?
A2: To improve sensitivity, you can consider a few options. If using HPLC-UV, ensure you are using the wavelength of maximum absorbance for this compound. Alternatively, switching to a more sensitive detector like a mass spectrometer (LC-MS/MS) can significantly enhance sensitivity. For LC-MS/MS, you would need to optimize the ionization source parameters and select appropriate precursor and product ions for selected reaction monitoring (SRM).
Q3: What are the key validation parameters I should assess for this method?
A3: According to ICH guidelines, the key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Q4: Are there any known stability issues with this compound?
A4: As an ester and an amide, this compound could be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. It is advisable to conduct forced degradation studies (acid, base, oxidation, heat, and light) to assess the stability of the molecule and to ensure the analytical method is stability-indicating.[1]
Quantitative Data Summary
The following tables provide illustrative data for a typical HPLC method for a related benzoyl derivative, which can be used as a reference for method validation of this compound quantification.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 5 | 150234 |
| 10 | 301567 |
| 20 | 605890 |
| 30 | 908765 |
| 40 | 1210987 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Precision Data
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| 10 | 0.85 | 1.23 |
| 20 | 0.65 | 0.98 |
| 30 | 0.52 | 0.85 |
Table 3: Accuracy (Recovery) Data
| Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | %RSD (n=3) |
| 8 | 7.95 | 99.38 | 0.75 |
| 10 | 10.02 | 100.20 | 0.55 |
| 12 | 11.95 | 99.58 | 0.62 |
Experimental Protocols
Illustrative Stability-Indicating RP-HPLC Method
This protocol is adapted from a validated method for bezafibrate and is expected to be a good starting point for the quantification of this compound.[1]
1. Instrumentation
-
High-Performance Liquid Chromatograph equipped with a UV-Vis detector and a data acquisition system.
-
Analytical balance.
-
pH meter.
-
Sonicator.
-
Vortex mixer.
2. Chemicals and Reagents
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Orthophosphoric acid (AR grade).
3. Chromatographic Conditions
-
Column: C18 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (60:40 v/v), pH adjusted to 2.8 with orthophosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 228 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
4. Preparation of Standard Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 5-40 µg/mL).
5. Sample Preparation
-
Accurately weigh a quantity of the sample equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm nylon filter.
-
Further dilute the filtrate with the mobile phase to obtain a final concentration within the linear range.
6. Analysis
-
Inject 20 µL of the blank (mobile phase), standard solutions, and sample solution into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
Quantify the amount of this compound in the sample by comparing its peak area with the calibration curve generated from the standard solutions.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Simplified tyramine signaling pathway via the TAAR1 receptor.
References
"overcoming matrix effects for N,O-Bis-(4-chlorobenzoyl)tyramine analysis"
Welcome to the technical support center for the analysis of N,O-Bis-(4-chlorobenzoyl)tyramine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating matrix effects in liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
A1: this compound is a chemical compound, often classified as an impurity of the drug Bezafibrate.[1][2][3] Its accurate quantification is crucial for pharmaceutical quality control and safety assessment. The molecule has a formula of C₂₂H₁₇Cl₂NO₃ and a molecular weight of approximately 414.28 g/mol .[4][5]
Q2: What are matrix effects and how do they impact the analysis of this compound?
A2: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[6][7] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in poor accuracy, precision, and reproducibility in quantitative analysis.[6][7] Given that this compound may be analyzed in complex biological matrices, understanding and mitigating matrix effects is critical.
Q3: What are the common analytical techniques used for the quantification of this compound?
A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for the sensitive and selective quantification of small molecules like this compound in complex mixtures.[7] This method offers high selectivity and sensitivity, which are essential for impurity analysis.
Q4: How can I assess the presence of matrix effects in my assay?
A4: Two common methods to evaluate matrix effects are the post-column infusion and the post-extraction spike methods.[7][8] The post-column infusion method provides a qualitative assessment by identifying regions in the chromatogram susceptible to ion suppression or enhancement.[8] The post-extraction spike method offers a quantitative measure by comparing the analyte's response in a pure solvent to its response in a spiked blank matrix extract.[8]
Troubleshooting Guide
Problem 1: I am observing significant ion suppression for this compound, leading to low sensitivity.
-
Possible Cause: Co-eluting matrix components, such as phospholipids from plasma or serum samples, are interfering with the ionization of the analyte.[9]
-
Troubleshooting Steps:
-
Improve Sample Preparation: Implement a more rigorous sample clean-up procedure. Techniques like solid-phase extraction (SPE) or phospholipid removal plates can effectively reduce matrix components.[9]
-
Optimize Chromatography: Adjust the chromatographic conditions to separate the analyte from the interfering matrix components. This can involve changing the mobile phase composition, gradient profile, or using a different stationary phase.
-
Modify MS Source Parameters: Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature, to maximize the analyte signal and minimize the influence of interfering compounds.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data processing.[8]
-
Problem 2: My results for this compound show poor reproducibility and precision.
-
Possible Cause: Inconsistent matrix effects between different samples or batches.
-
Troubleshooting Steps:
-
Standardize Sample Collection and Handling: Ensure uniformity in sample collection, storage, and preparation to minimize variability in the matrix composition.
-
Implement Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the study samples. This helps to compensate for consistent matrix effects.[8]
-
Evaluate Different Ionization Techniques: If using ESI, consider if atmospheric pressure chemical ionization (APCI) might be less susceptible to matrix effects for this analyte, although this is less common for non-volatile compounds.
-
Thoroughly Validate the Method: Conduct a comprehensive method validation including assessment of matrix effects across multiple sources of the same matrix to understand the variability.
-
Problem 3: I am observing ion enhancement, leading to an overestimation of the this compound concentration.
-
Possible Cause: Co-eluting matrix components are enhancing the ionization of the analyte.
-
Troubleshooting Steps:
-
Dilute the Sample: A simple approach is to dilute the sample extract to reduce the concentration of interfering matrix components. However, ensure that the analyte concentration remains above the lower limit of quantification.
-
Employ a More Selective Sample Preparation Method: As with ion suppression, a more effective clean-up procedure like SPE can remove the compounds causing ion enhancement.
-
Chromatographic Separation: Optimize the LC method to achieve baseline separation of the analyte from the enhancing compounds.
-
Quantitative Data on Matrix Effect Reduction Strategies
The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects for small molecule analysis in plasma, which can be analogous to the analysis of this compound.
| Sample Preparation Method | Analyte Recovery (%) | Phospholipid Removal (%) | Matrix Effect (%) |
| Protein Precipitation (PPT) | 95 - 105 | < 20 | 30 - 70 (Suppression) |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 80 - 95 | 10 - 30 (Suppression) |
| Solid-Phase Extraction (SPE) | 85 - 100 | > 95 | < 15 (Suppression) |
| Phospholipid Removal Plates | 90 - 105 | > 98 | < 10 (Suppression) |
Note: Data is generalized from typical performance of these methods and is intended for comparative purposes. Actual results will vary depending on the specific analyte and matrix.
Experimental Protocols
1. Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for this compound.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Pre-treat 0.5 mL of the plasma sample by adding 0.5 mL of 4% phosphoric acid in water. Vortex and load the entire volume onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Method
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-3.5 min: 90% B
-
3.5-3.6 min: 90-10% B
-
3.6-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: To be determined by infusing a standard solution of this compound to identify the precursor ion and optimize collision energy for product ions.
Visualizations
Caption: A logical workflow for troubleshooting matrix effects in LC-MS analysis.
Caption: A generalized workflow for sample preparation to reduce matrix effects.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. Buy Online CAS Number 41859-56-7 - TRC - this compound | LGC Standards [lgcstandards.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. klivon.com [klivon.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selectscience.net [selectscience.net]
Technical Support Center: Chromatographic Analysis of N,O-Bis-(4-chlorobenzoyl)tyramine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution of N,O-Bis-(4-chlorobenzoyl)tyramine.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC analysis of this compound?
A1: For initial method development, a reversed-phase C18 column is a suitable starting point. A common mobile phase composition would be a gradient of acetonitrile and water, with an acidic modifier like 0.1% formic acid to improve peak shape.
Q2: Why is derivatization with benzoyl chloride beneficial for the analysis of tyramine-related compounds?
A2: Derivatization with benzoyl chloride converts the polar amine and hydroxyl groups of tyramine into less polar benzoyl derivatives. This modification enhances the compound's retention on reversed-phase columns and can significantly improve chromatographic resolution and sensitivity, particularly for LC-MS/MS analysis.[1]
Q3: How does mobile phase pH affect the chromatography of this compound?
A3: Mobile phase pH can significantly impact the retention and peak shape of ionizable compounds.[2][3] For this compound, which contains an amide linkage, maintaining a consistent and appropriate pH is crucial for reproducible results. An acidic pH (e.g., pH 3) using a modifier like formic acid can help to suppress the ionization of any residual silanol groups on the column, minimizing secondary interactions and reducing peak tailing.[4]
Q4: What detector is most suitable for the analysis of this compound?
A4: Due to the presence of two chlorobenzoyl groups, the compound exhibits strong UV absorbance. Therefore, a UV detector set at a wavelength around 230-260 nm is a common and effective choice. For higher sensitivity and selectivity, especially in complex matrices, a mass spectrometer (MS) detector is recommended.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound.
Issue 1: Poor Resolution or Co-eluting Peaks
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Mobile Phase Composition | Optimize the gradient slope. A shallower gradient can improve the separation of closely eluting peaks. Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) as this can alter selectivity. |
| Incorrect Column Chemistry | If resolution is still poor on a C18 column, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivity.[5] |
| Suboptimal Temperature | Adjust the column temperature. Increasing the temperature can improve efficiency and reduce viscosity, potentially enhancing resolution. Conversely, decreasing the temperature might increase retention and selectivity in some cases. |
| High Flow Rate | Reduce the flow rate. This can lead to better peak separation, although it will increase the analysis time. |
Issue 2: Peak Tailing
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Column Silanols | Add an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase to suppress silanol activity.[4] Using a modern, high-purity silica column with end-capping can also minimize these interactions. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Incompatible Sample Solvent | Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase. |
| Column Contamination or Degradation | Wash the column with a strong solvent series. If the problem persists, the column may need to be replaced. |
Issue 3: Low Sensitivity or Poor Peak Area Reproducibility
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal Detection Wavelength | Determine the UV maximum of this compound in your mobile phase and set the detector to that wavelength. |
| Sample Degradation | Ensure the stability of the analyte in the sample solvent and autosampler. N-oxide metabolites, for example, can be unstable.[6] |
| Inconsistent Injection Volume | Check the autosampler for proper function and ensure there are no air bubbles in the syringe. |
| Mobile Phase Preparation Issues | Prepare fresh mobile phase daily and ensure it is thoroughly degassed to prevent pump-related issues. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC-UV Method
This protocol provides a starting point for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
Protocol 2: UPLC-MS/MS Method for High-Sensitivity Analysis
This method is suitable for trace-level quantification.
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 40% B to 85% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition | Monitor the appropriate precursor and product ions for this compound. |
Visualizations
Caption: A typical experimental workflow for the chromatographic analysis of this compound.
Caption: A logical troubleshooting workflow for common chromatographic issues.
References
- 1. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples [mdpi.com]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Analytical Method Validation for Tyramine and its Derivatives
Comparison of Analytical Method Performance
The selection of an analytical method is often a trade-off between sensitivity, speed, and accessibility of instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a prevalent technique for tyramine analysis. The following table summarizes the performance characteristics of different HPLC-based methods.
| Parameter | UPLC with Pre-column Dansyl Chloride Derivatization | HPLC with Post-column OPA Derivatization and Fluorescence Detection | HPLC with Pre-column NBD-Cl Derivatization and UV Detection |
| Limit of Detection (LOD) | 0.05 mg/L | Not explicitly stated, but method is sensitive for a 1 mg/L standard | 25 µg/g in cheese |
| Limit of Quantification (LOQ) | 0.25 mg/L | Not explicitly stated, but method is sensitive for a 1 mg/L standard | Not explicitly stated |
| Linearity Range | Not explicitly stated, but a standard curve was generated | 0.1 mg/L to 100 mg/L (R² > 0.9998) | 25-300 ng per 10 µL injection |
| Recovery | 87.3% - 96.8% in various food matrices | Not explicitly stated | 98.0% in cheese |
| Precision (Repeatability RSD) | 1.4% - 6.7% | Good repeatability reported at 1 mg/L | Not explicitly stated |
| Precision (Reproducibility RSD) | 3.1% - 4.6% | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Detailed methodologies are essential for replicating and adapting analytical methods. Below are the protocols for the compared methods.
UPLC with Pre-column Dansyl Chloride Derivatization
This method offers high sensitivity and is suitable for a wide range of sample matrices.
-
Sample Preparation: Food samples are homogenized and extracted. For instance, liquid samples can be used directly, pasty samples are diluted, and solid samples are homogenized with a solvent.
-
Derivatization: An internal standard (e.g., benzylamine) is added to the sample extract. The pH is adjusted, and dansyl chloride (DNS-Cl) solution is added. The mixture is incubated to allow for the derivatization reaction to complete.
-
Chromatographic Conditions:
-
System: Ultra-High Performance Liquid Chromatography (UPLC)
-
Column: A reversed-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile) is commonly employed.
-
Detection: UV or fluorescence detection is used, depending on the desired sensitivity.
-
HPLC with Post-column OPA Derivatization and Fluorescence Detection
This method simplifies sample preparation by performing derivatization after the chromatographic separation.
-
Sample Preparation: The primary sample preparation involves filtering and dilution of the sample. For example, a standard solution is prepared by dissolving tyramine in a sodium citrate buffer at pH 2.2.
-
Derivatization: The derivatizing agent, ortho-phthalaldehyde (OPA), is introduced to the column effluent before it reaches the detector. This is an automated process within the HPLC system.
-
Chromatographic Conditions:
-
System: HPLC with a post-column derivatization unit.
-
Mobile Phase and Reagent Kits: Commercially available kits often provide the necessary mobile phases and reaction reagents.
-
Detection: Fluorescence detection is used to measure the derivatized tyramine.
-
HPLC with Pre-column NBD-Cl Derivatization and UV Detection
This method is based on the reaction of tyramine with 4-chloro-7-nitrobenzofurazan (NBD-Cl) for UV detection.
-
Sample Preparation: The sample (e.g., cheese) is homogenized with 5% (w/v) perchloric acid and then extracted with an ethyl acetate-acetone mixture (2:1).
-
Derivatization: The extracted sample is derivatized with NBD-Cl.
-
Chromatographic Conditions:
-
System: Isocratic reversed-phase HPLC.
-
Column: C-18 column.
-
Detection: The absorbance of the derivative is measured at 458 nm using a UV detector.[1]
-
Visualizing the Analytical Workflow and Validation Logic
To better understand the process of analytical method validation, the following diagrams illustrate a typical experimental workflow and the logical relationship between key validation parameters.
Caption: General workflow for the analytical determination of tyramine.
Caption: Logical relationship of analytical method validation parameters.
References
A Comparative Analysis of N,O-Bis-(4-chlorobenzoyl)tyramine and Other Tyramine Derivatives in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of N,O-Bis-(4-chlorobenzoyl)tyramine with other tyramine derivatives, focusing on their potential as therapeutic agents. This analysis is based on available experimental data and aims to inform researchers on the potential pharmacological profiles of these compounds.
Introduction to Tyramine and Its Derivatives
Tyramine, a naturally occurring monoamine, is derived from the amino acid tyrosine.[1] It acts as a catecholamine-releasing agent and is involved in various physiological processes.[1] The chemical structure of tyramine allows for modifications at the amino and hydroxyl groups, leading to a diverse range of derivatives with distinct biological activities. These derivatives have garnered interest in drug development for their potential to modulate various cellular targets.
This compound: An Overview
This compound is a derivative of tyramine characterized by the acylation of both the amino and hydroxyl groups with 4-chlorobenzoyl chloride. It is recognized as an impurity in the synthesis of the lipid-lowering drug bezafibrate.[2][3] Given its structural similarity to bezafibrate, a known peroxisome proliferator-activated receptor (PPAR) agonist, it is hypothesized that this compound may exhibit similar pharmacological activities.
Comparative Analysis: Key Biological Activities
This comparison will focus on two primary areas of biological activity where tyramine derivatives have shown promise: Peroxisome Proliferator-Activated Receptor (PPAR) agonism and Steroid Sulfatase (STS) inhibition.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonist Activity
PPARs are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism.[4] Agonists of PPARs, such as fibrates and glitazones, are used in the treatment of dyslipidemia and type 2 diabetes.[4]
This compound's Potential as a PPAR Agonist:
As a structural analog and impurity of bezafibrate, a pan-PPAR agonist that activates PPARα, PPARγ, and PPARδ, this compound is a prime candidate for investigation as a PPAR modulator.[5][6][7] Bezafibrate itself demonstrates a balanced activation of all three PPAR subtypes.[5]
Comparison with Other Tyramine Derivatives:
Currently, there is a lack of direct experimental data on the PPAR agonist activity of this compound. However, based on the known activity of bezafibrate, a comparative table can be constructed to highlight the expected versus known activities of other tyramine-related compounds.
| Compound | Target | Activity (EC50/IC50) | Reference |
| This compound | PPARα, PPARγ, PPARδ | Data not available | - |
| Bezafibrate (for comparison) | PPARα | 30.4 µM (EC50) | [8] |
| PPARγ | 178 µM (EC50) | [8] | |
| PPARδ | 86.7 µM (EC50) | [8] | |
| Fenofibric Acid (for comparison) | PPARα | 9.47 µM (EC50) | [8] |
| PPARγ | 61.0 µM (EC50) | [8] |
Steroid Sulfatase (STS) Inhibition
STS is an enzyme responsible for the hydrolysis of steroid sulfates, a key step in the biosynthesis of active steroid hormones.[9] Inhibition of STS is a therapeutic strategy for hormone-dependent cancers, such as breast cancer.[9] Several N-acylated tyramine derivatives have been investigated as STS inhibitors.
This compound's Potential as an STS Inhibitor:
The di-acylated structure of this compound suggests it may interact with the active site of STS. However, no direct experimental data is currently available.
Comparison with N-Acyl Tyramine Derivatives:
Studies on other N-acylated tyramines provide valuable insights into the structure-activity relationships for STS inhibition.
| Compound | STS Inhibitory Activity (IC50) | Reference |
| This compound | Data not available | - |
| 4-(2-dodecanoylamino-ethyl)-phenyl dimethylphosphate | 0.39 µM | [10][11] |
| 4-(2-perfluoroundecanoylaminoethyl)-phenyl sulfamate | 2.18 µM | [9] |
| N-(4-chlorobenzoyl)-tyramine | Data not available | - |
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are provided below.
PPAR Transactivation Assay
This cell-based assay is used to quantify the agonist or antagonist activity of a test compound on PPARs.
Workflow:
Detailed Steps:
-
Cell Culture and Transfection: Mammalian cells (e.g., COS-1) are cultured in appropriate media.[12] For the assay, cells are seeded in 96-well plates and co-transfected with a PPAR expression vector (containing the ligand-binding domain of the PPAR subtype of interest fused to a GAL4 DNA-binding domain) and a luciferase reporter plasmid under the control of a GAL4 upstream activation sequence.[12]
-
Compound Incubation: After transfection, the cells are treated with various concentrations of the test compounds and a known PPAR agonist as a positive control.[12]
-
Luciferase Assay: Following an incubation period (typically 24-48 hours), the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the transcriptional activity of the PPAR, is measured using a luminometer.[12]
-
Data Analysis: The activity of the test compound is expressed as a fold induction over the vehicle control. EC50 values can be calculated from the dose-response curves.[8]
Steroid Sulfatase (STS) Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of STS.
Workflow:
Detailed Steps:
-
Enzyme and Substrate Preparation: The assay is typically performed using a source of STS enzyme, such as human placental microsomes or recombinant STS. A radiolabeled substrate, commonly [³H]estrone sulfate, is used.[13]
-
Inhibition Reaction: The enzyme is incubated with the substrate in the presence of various concentrations of the test inhibitor.[13]
-
Product Separation: After a specific incubation time, the reaction is terminated, and the product ([³H]estrone) is separated from the unreacted substrate. This is often achieved by extraction with an organic solvent followed by thin-layer chromatography (TLC).
-
Quantification: The amount of radioactive product is quantified using liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.[13]
Signaling Pathways
PPAR Signaling Pathway
Upon activation by a ligand, PPARs form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby regulating their transcription.
References
- 1. Combined biophysical and cell-based approaches for the assessment of ligand binding to PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An in vitro assay system for antihyperlipidemic agents by evaluating lipoprotein profiles from human intestinal epithelium-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Design, synthesis, and structure-activity relationship study of peroxisome proliferator-activated receptor (PPAR) delta-selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Balanced pan-PPAR activator bezafibrate in combination with statin: comprehensive lipids control and diabetes prevention? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cris.tau.ac.il [cris.tau.ac.il]
- 8. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and steroid sulfatase inhibitory activities of N-alkanoyl tyramine phosphates and thiophosphates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. A Multiplex Molecular Cell-Based Sensor to Detect Ligands of PPARs: An Optimized Tool for Drug Discovery in Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel steroid sulfatase inhibitors based on N-thiophosphorylated 3-(4-aminophenyl)-coumarin-7-O-sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Bioactivity of N,O-Bis-(4-chlorobenzoyl)tyramine: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the bioactivity of novel compounds is paramount. This guide provides a comparative analysis of N,O-Bis-(4-chlorobenzoyl)tyramine, a derivative of tyramine and a known impurity of the lipid-lowering drug bezafibrate. Due to a lack of direct experimental data on this compound, this analysis draws comparisons with its parent compound, bezafibrate, and the structurally related biogenic amine, tyramine, to infer its potential biological activities and guide future research.
This compound is structurally characterized by a tyramine backbone with two 4-chlorobenzoyl groups attached to the nitrogen and oxygen atoms. This unique structure suggests that its bioactivity may be influenced by both the tyramine and the chlorobenzoyl moieties, potentially leading to interactions with biological targets similar to those of bezafibrate and other fibrates.
Comparative Bioactivity Profile
While direct experimental data for this compound is not publicly available, we can hypothesize its potential bioactivity by examining its parent and related compounds. Bezafibrate is a well-characterized pan-peroxisome proliferator-activated receptor (PPAR) agonist, with primary activity on PPARα.[1][2] Fibrates, as a class, are known to modulate lipid metabolism by activating PPARα, which in turn regulates the transcription of genes involved in fatty acid oxidation and lipoprotein metabolism.[3][4] Tyramine, the core structure of the compound , has also been shown to exert hypolipidemic and anti-obesity effects.[5][6]
Given this context, it is plausible that this compound may exhibit activity as a PPAR modulator, similar to bezafibrate. The presence of the 4-chlorobenzoyl groups could influence its binding affinity and selectivity for different PPAR isoforms.
Table 1: Comparative Bioactivity of Bezafibrate and Tyramine
| Compound | Primary Mechanism of Action | Key Biological Effects |
| Bezafibrate | Pan-PPAR agonist (primarily PPARα) | Lowers triglycerides and LDL cholesterol, increases HDL cholesterol.[1][7][8] |
| Tyramine | Trace amine-associated receptor 1 (TAAR1) agonist, monoamine releaser | Reduces plasma triglycerides and cholesterol, shows antioxidant effects.[5][6] |
| This compound | Hypothesized: PPAR modulator | Hypothesized: Potential lipid-lowering effects. |
Experimental Protocols for Bioactivity Assessment
To elucidate the bioactivity of this compound, the following experimental protocols are recommended:
PPAR Activation Assay
This experiment aims to determine if this compound can activate PPAR isoforms (α, γ, and δ).
Methodology:
-
Cell Culture: Utilize a suitable cell line (e.g., HepG2, HEK293T) transiently co-transfected with a PPAR expression vector (e.g., pCMX-hPPARα, pCMX-hPPARγ, pCMX-hPPARδ) and a reporter plasmid containing a peroxisome proliferator response element (PPRE) linked to a luciferase gene.
-
Compound Treatment: Treat the transfected cells with varying concentrations of this compound, bezafibrate (positive control), and a vehicle control (e.g., DMSO).
-
Luciferase Assay: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency. Calculate the fold activation relative to the vehicle control and determine the EC50 value.
References
- 1. Bezafibrate - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Bezafibrate? [synapse.patsnap.com]
- 3. Fibrate - Wikipedia [en.wikipedia.org]
- 4. Fibrates — The Other Life-saving Lipid Drugs | USC Journal [uscjournal.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Bezafibrate at Clinically Relevant Doses Decreases Serum/Liver Triglycerides via Down-Regulation of Sterol Regulatory Element-Binding Protein-1c in Mice: A Novel Peroxisome Proliferator-Activated Receptor α-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Bezafibrate. An update of its pharmacology and use in the management of dyslipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Quantification Methods for N,O-Bis-(4-chlorobenzoyl)tyramine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the quantification of N,O-Bis-(4-chlorobenzoyl)tyramine. Due to a lack of direct comparative studies for this specific analyte in published literature, this document outlines hypothetical, yet highly plausible, methodologies based on the analysis of the parent compound, tyramine, and established analytical chemistry principles. The presented data is illustrative to guide researchers in developing and cross-validating their own quantification assays.
Methodology Comparison
For the quantification of this compound, two common analytical techniques are proposed: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.
Table 1: Comparison of Hypothetical Performance Characteristics for this compound Quantification Methods
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 90-110% | 95-105% |
| Precision (% RSD) | < 15% | < 10% |
| Limit of Detection (LOD) | ~10 ng/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~30 ng/mL | ~0.3 ng/mL |
| Selectivity | Moderate | High |
| Cost | Lower | Higher |
| Throughput | High | Moderate to High |
Experimental Protocols
The following are detailed, representative experimental protocols for the quantification of this compound using HPLC-UV and LC-MS/MS. These should serve as a starting point for method development and validation.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
a. Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 10 µg/mL to 200 µg/mL).
-
For unknown samples, perform a suitable extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte from the sample matrix.
-
Reconstitute the extracted analyte in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
b. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
UV Detection: 254 nm.
c. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
Quantify the amount of this compound in unknown samples by interpolating their peak areas from the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
a. Sample Preparation:
-
Prepare stock and calibration standards as described for the HPLC-UV method, but at a lower concentration range (e.g., 1 ng/mL to 500 ng/mL).
-
Use a deuterated internal standard (IS) of this compound if available to improve accuracy and precision. Add the IS to all samples and standards.
-
Perform sample extraction as described for the HPLC-UV method.
-
Reconstitute the extracted analyte and IS in the mobile phase.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
b. LC-MS/MS Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A suitable C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: Gradient elution with:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Monitor specific precursor-to-product ion transitions for this compound (e.g., based on its molecular weight of 414.28 g/mol [1]). The exact transitions would need to be determined experimentally.
-
Monitor a specific transition for the internal standard.
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.
c. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
Perform a linear regression analysis.
-
Quantify the analyte in unknown samples using the calibration curve.
Method Cross-Validation Workflow
Cross-validation is essential to ensure that different analytical methods provide comparable and reliable results. The following diagram illustrates a logical workflow for the cross-validation of the HPLC-UV and LC-MS/MS methods for this compound quantification.
Caption: Workflow for cross-validation of analytical methods.
This guide provides a foundational framework for developing and comparing analytical methods for the quantification of this compound. Researchers are encouraged to perform thorough in-house validation to ensure the selected method is fit for its intended purpose.
References
Navigating the Analytical Landscape of a Bezafibrate Impurity: A Guide to the Reproducibility of N,O-Bis-(4-chlorobenzoyl)tyramine Experimental Results
For researchers, scientists, and drug development professionals, ensuring the reproducibility of experimental results is paramount. This guide provides a comparative analysis of the available data on N,O-Bis-(4-chlorobenzoyl)tyramine, a known impurity of the lipid-lowering agent Bezafibrate. While specific studies on the biological effects and experimental reproducibility of this particular impurity are scarce, a comprehensive understanding can be built by examining the analytical methodologies established for its detection and the broader context of Bezafibrate's stability.
This compound is identified as a potential impurity in the synthesis of Bezafibrate, a drug widely used to treat hyperlipidemia. Its presence in the final drug product is strictly controlled, as outlined in pharmacopeial monographs. Understanding the methods for its detection and the potential for variability in these measurements is crucial for quality control and regulatory compliance.
Analytical Methodologies and Reproducibility
The primary method for the analysis of this compound is High-Performance Liquid Chromatography (HPLC). The European Pharmacopoeia specifies a validated HPLC method for the determination of Bezafibrate and its related substances, including the mono-acylated precursor, N-(4-chlorobenzoyl)tyramine (Impurity A).[1] While direct inter-laboratory reproducibility data for this compound is not publicly available, the validation of these pharmacopeial methods ensures a high degree of precision and accuracy when the protocol is followed correctly.
Several studies have developed and validated stability-indicating HPLC methods for Bezafibrate, which are designed to separate the active pharmaceutical ingredient from its degradation products and impurities.[2][3][4] These methods often involve forced degradation studies, where the drug substance is exposed to harsh conditions such as acid, base, oxidation, and heat to identify potential degradation products.
A key consideration regarding the reproducibility of results comes from a study on the chemical degradation kinetics of Bezafibrate. This research noted that degradation studies of Bezafibrate under acidic and basic hydrolysis conditions were not reproducible. This suggests that the formation of impurities, potentially including this compound, can be highly sensitive to specific experimental conditions, highlighting the need for stringent protocol adherence to ensure consistent results.
Comparison of Analytical Methods
The following table summarizes the key parameters of the HPLC method outlined in the European Pharmacopoeia for the analysis of Bezafibrate impurities.
| Parameter | Specification |
| Column | Octadecylsilyl silica gel for chromatography (C18) |
| Mobile Phase | A gradient of aqueous buffer and an organic solvent (e.g., acetonitrile) |
| Detection | UV spectrophotometry |
| Impurity A Limit | Not more than 0.3% relative to the Bezafibrate peak area[1] |
While this method is the standard, alternative HPLC methods developed in various studies may utilize different column chemistries, mobile phase compositions, and gradient profiles to optimize the separation of Bezafibrate and its impurities.[2][3][4] The choice of method can influence the resolution and quantification of impurities, and therefore, method validation is a critical step to ensure reliable and reproducible data.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
The following is a generalized workflow for the analysis of Bezafibrate impurities, based on pharmacopeial and published methods.
Biological Activity and Signaling Pathways
Currently, there is a significant lack of publicly available data on the specific biological activity or signaling pathways affected by this compound. As an impurity, its biological effects are not the primary focus of research, which centers on the efficacy and safety of the parent drug, Bezafibrate.
Bezafibrate itself is known to be a pan-agonist of the peroxisome proliferator-activated receptors (PPARs).[5] These receptors play a crucial role in regulating lipid and glucose metabolism. It is plausible that structurally related impurities could have some affinity for these or other receptors, but without experimental data, this remains speculative.
Comparison with Alternatives
Given the absence of biological activity data for this compound, a direct comparison of its performance with other compounds is not feasible. The relevant "alternatives" in this context are other lipid-lowering agents. A comparative study of Bezafibrate, Gemfibrozil, and Simvastatin showed that Bezafibrate was significantly better than Gemfibrozil at reducing total cholesterol and increasing HDL.[6] However, this comparison relates to the active drug and does not provide insight into the relative effects of their respective impurities.
Conclusion
The reproducibility of experimental results for this compound is intrinsically linked to the robustness and validation of the analytical methods used for its detection. The existence of a pharmacopeial HPLC method provides a strong foundation for achieving consistent and reliable data for this Bezafibrate impurity. However, the inherent potential for variability in degradation studies, as noted for Bezafibrate itself, underscores the critical importance of meticulous adherence to validated protocols. A significant knowledge gap remains concerning the biological effects of this compound. Future research in this area would be invaluable for a more comprehensive risk assessment and a deeper understanding of the overall safety profile of Bezafibrate. For now, the focus remains on controlling its presence in the final drug product through rigorous analytical testing.
References
- 1. drugfuture.com [drugfuture.com]
- 2. jpsbr.org [jpsbr.org]
- 3. HPLC method for the determination of bezafibrate in human plasma and application to a pharmacokinetic study of bezafibrate dispersible tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. A comparison of the use, effectiveness and safety of bezafibrate, gemfibrozil and simvastatin in normal clinical practice using the New Zealand Intensive Medicines Monitoring Programme (IMMP) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Biological Efficacy of N,O-Bis-(4-chlorobenzoyl)tyramine and Its Analogs: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological efficacy of N,O-Bis-(4-chlorobenzoyl)tyramine and its analogs. Due to a lack of publicly available biological data for this compound, this document focuses on the biological activities of structurally related tyramine derivatives. The information presented herein is intended to serve as a reference for researchers and professionals in the fields of pharmacology and drug discovery, offering insights into the potential activities of this class of compounds.
Introduction
Tyramine, a naturally occurring monoamine, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The acylation of tyramine at its amino (-NH2) and hydroxyl (-OH) groups can significantly modulate its pharmacological profile. This compound is a di-acylated derivative of tyramine. While specific biological efficacy data for this compound is not available in the current literature, the examination of its analogs can provide valuable structure-activity relationship (SAR) insights. This guide will focus on the reported biological activities of various N- and O-substituted tyramine derivatives, particularly in the context of enzyme inhibition.
Quantitative Comparison of Tyramine Analogs as α-Glucosidase Inhibitors
While no direct inhibitory data for this compound has been found, a study on a series of synthesized tyramine derivatives has shown their potential as α-glucosidase inhibitors. This enzyme is a key target in the management of type 2 diabetes. The inhibitory activities of these analogs, expressed as IC50 values, are presented in the table below for comparative analysis.
| Compound | Structure | α-Glucosidase (Saccharomyces cerevisiae) IC50 (µM)[1] |
| This compound | Data not available | |
| Analog 1 (Compound 7) | N-(4-hydroxybenzoyl)tyramine | 49.7 ± 0.4 |
| Analog 2 (Compound 14) | N-(2,4-dihydroxybenzoyl)tyramine | 318.8 ± 3.7 |
| Analog 3 (Compound 20) | N-(3,4,5-trihydroxybenzoyl)tyramine | 23.5 ± 0.9 |
| Analog 4 (Compound 21) | N-(4-methoxybenzoyl)tyramine | 302.0 ± 7.3 |
| Analog 5 (Compound 26) | N-(4-nitrobenzoyl)tyramine | 230.7 ± 4.0 |
| Acarbose (Standard Drug) | 840.0 ± 1.73 |
Note: The provided analogs are N-acyl derivatives of tyramine, not N,O-diacyl derivatives. The data is presented to illustrate the potential for biological activity within this compound class.
Experimental Protocols
A detailed methodology for the α-glucosidase inhibition assay is provided below.
α-Glucosidase Inhibition Assay
The inhibitory activity of the tyramine analogs against α-glucosidase from Saccharomyces cerevisiae was determined spectrophotometrically.
-
Preparation of Solutions:
-
A solution of α-glucosidase (1.0 U/mL) was prepared in phosphate buffer (50 mM, pH 6.8).
-
The substrate, p-nitrophenyl-α-D-glucopyranoside (PNPG), was prepared at a concentration of 0.7 mM in the same phosphate buffer.
-
The test compounds and the standard drug (acarbose) were dissolved in DMSO to prepare stock solutions, which were further diluted to various concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, 20 µL of the enzyme solution was pre-incubated with 20 µL of varying concentrations of the test compounds for 15 minutes at 37 °C.
-
Following pre-incubation, 160 µL of the PNPG substrate solution was added to initiate the reaction.
-
The absorbance was measured at 405 nm every 30 seconds for 30 minutes using a microplate reader. The rate of p-nitrophenol release was monitored.
-
-
Data Analysis:
-
The percentage of inhibition was calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
The IC50 values (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) were determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Signaling Pathways and Mechanisms of Action
Given the structural similarity to tyramine, this compound and its analogs could potentially interact with biological targets associated with tyramine. One of the primary pathways for tyramine metabolism and action involves monoamine oxidase (MAO) enzymes.
Tyramine and Monoamine Oxidase (MAO) Interaction
Tyramine is a substrate for both MAO-A and MAO-B, which are responsible for its degradation in the body. Inhibition of these enzymes can lead to an accumulation of tyramine, resulting in a sympathomimetic effect due to the release of stored catecholamines like norepinephrine. This can cause a significant increase in blood pressure, often referred to as the "cheese effect" when MAO inhibitors are taken with tyramine-rich foods.[][3][4] The acylation of tyramine could potentially alter its affinity and interaction with MAO enzymes, possibly turning it into an inhibitor rather than a substrate.
Below is a diagram illustrating the general mechanism of tyramine action and metabolism.
References
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of N,O-Bis-(4-chlorobenzoyl)tyramine
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. This guide provides a comparative analysis of the methods used to confirm the structure of N,O-Bis-(4-chlorobenzoyl)tyramine, a known impurity of the lipid-lowering agent Bezafibrate. This document outlines the synthetic pathway and compares the expected spectroscopic data with that of its precursors and structurally related analogs, offering a comprehensive toolkit for its unambiguous identification.
Synthetic Pathway and Precursor Comparison
The synthesis of this compound proceeds via a di-acylation reaction. In this process, both the amino group (-NH₂) and the hydroxyl group (-OH) of tyramine act as nucleophiles, attacking the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
To confirm the structure of the final product, a comparative analysis of its spectroscopic data with that of its precursors, tyramine and 4-chlorobenzoyl chloride, as well as the mono-acylated intermediate, N-(4-chlorobenzoyl)tyramine, is essential.
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Key Functional Groups |
| Tyramine | C₈H₁₁NO | 137.18 | Primary amine, Phenolic hydroxyl |
| 4-Chlorobenzoyl chloride | C₇H₄Cl₂O | 175.01 | Acid chloride |
| N-(4-chlorobenzoyl)tyramine | C₁₅H₁₄ClNO₂ | 275.73 | Amide, Phenolic hydroxyl |
| This compound | C₂₂H₁₇Cl₂NO₃ | 414.28 | Amide, Ester |
Spectroscopic Data for Structural Confirmation
While specific, publicly available spectra for this compound are scarce, the expected data can be predicted based on its structure and by comparison with related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the three benzene rings and the ethylamine backbone. Key expected shifts would include:
-
Aromatic Protons: Multiple signals in the range of 7.0-8.0 ppm. The protons on the 4-chlorobenzoyl groups will likely appear as doublets.
-
Ethylamine Protons (-CH₂-CH₂-): Two triplets corresponding to the two methylene groups. The methylene group adjacent to the amide nitrogen will be shifted downfield compared to the one adjacent to the phenyl ring.
-
Amide Proton (-NH-): A broad singlet or triplet, the chemical shift of which can be solvent-dependent.
¹³C NMR: The carbon NMR spectrum will provide evidence for the presence of the carbonyl carbons of the amide and ester groups, in addition to the aromatic and aliphatic carbons.
-
Carbonyl Carbons (C=O): Two distinct signals in the downfield region (typically 165-175 ppm), one for the amide and one for the ester.
-
Aromatic Carbons: Multiple signals in the aromatic region (110-160 ppm).
-
Aliphatic Carbons (-CH₂-CH₂-): Two signals in the upfield region.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight of the compound. For this compound, the molecular ion peak ([M]⁺) would be expected at m/z 414. Fragmentation patterns would likely show losses of the 4-chlorobenzoyl groups.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the key functional groups.
-
Amide C=O stretch: A strong absorption band around 1650-1680 cm⁻¹.
-
Ester C=O stretch: A strong absorption band around 1735-1750 cm⁻¹.
-
N-H stretch (amide): A moderate absorption band around 3300 cm⁻¹.
-
C-Cl stretch: A strong absorption in the fingerprint region.
Experimental Workflow for Structural Confirmation
The following diagram illustrates a typical workflow for the synthesis and structural confirmation of this compound.
Figure 1. Experimental workflow for the synthesis and structural confirmation of this compound.
Signaling Pathways and Biological Relevance
As an impurity of Bezafibrate, understanding the structure of this compound is crucial for quality control in drug manufacturing. Bezafibrate primarily acts by activating peroxisome proliferator-activated receptors (PPARs), which play a key role in lipid metabolism. The potential for impurities to interact with these or other biological targets necessitates their thorough characterization.
Figure 2. Potential interaction of this compound with the PPAR signaling pathway.
Conclusion
The structural confirmation of this compound relies on a combination of synthetic chemistry and spectroscopic analysis. By comparing the experimental data with the expected values derived from its constituent parts and related analogs, researchers can achieve an unambiguous identification. This rigorous approach is essential for ensuring the purity and safety of pharmaceutical products like Bezafibrate.
References
A Comparative Guide to the Inter-Laboratory Analysis of N,O-Bis-(4-chlorobenzoyl)tyramine
This guide provides a comparative overview of analytical methodologies for the quantification of N,O-Bis-(4-chlorobenzoyl)tyramine, a known impurity of the drug Bezafibrate.[1][2] Given the absence of a formal inter-laboratory comparison study for this specific analyte, this document outlines a framework for such a comparison based on established analytical techniques for structurally similar compounds, such as tyramine and other biogenic amines. The information presented is intended to assist researchers, scientists, and drug development professionals in establishing and validating analytical methods for this compound.
Quantitative Data Summary
An effective inter-laboratory comparison would necessitate the analysis of a common set of standardized samples. The following table summarizes the expected performance characteristics of common analytical techniques based on data from similar analytes. These ranges represent typical values that could be expected in a round-robin study.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 1 - 10 ng/mL | 0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | 50 - 200 ng/mL | 5 - 50 ng/mL | 0.05 - 5 ng/mL |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% | 95 - 105% |
| Precision (%RSD) | < 15% | < 10% | < 5% |
| Linear Dynamic Range | 2-3 orders of magnitude | 3-4 orders of magnitude | 4-5 orders of magnitude |
Experimental Protocols
The following are detailed methodologies for the key analytical techniques applicable to the analysis of this compound.
Sample Preparation: Solid-Phase Extraction (SPE)
A generic solid-phase extraction protocol is often employed to clean up and concentrate the analyte from a biological matrix.
-
Conditioning: The SPE cartridge (e.g., C18) is conditioned with 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: The sample, diluted with an appropriate buffer (e.g., phosphate buffer, pH 7), is loaded onto the cartridge.
-
Washing: The cartridge is washed with 5 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove hydrophilic impurities.
-
Elution: The analyte is eluted with a small volume (e.g., 1-2 mL) of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound at moderate concentrations.
-
Chromatographic Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient elution is typically used, starting with a higher proportion of aqueous phase and increasing the organic phase. For example, a gradient of acetonitrile in water (both containing 0.1% formic acid) from 20% to 80% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength determined by the absorbance maximum of this compound (likely around 254 nm based on the benzoyl chromophores).
-
Quantification: External standard calibration curve prepared in the appropriate matrix.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be employed for the analysis of this compound, potentially after derivatization to improve volatility and thermal stability, although the presence of two benzoyl groups may allow for direct analysis.
-
GC Column: A low to mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic fragment ions of this compound.
-
Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for trace-level quantification due to its high sensitivity and selectivity.[4][5][6]
-
LC System: A UHPLC system is recommended for better resolution and faster analysis times.
-
Chromatographic Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of methanol or acetonitrile in water, both containing 0.1% formic acid, is commonly used.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion would be the protonated molecule [M+H]+, and characteristic product ions would be monitored.
-
Collision Gas: Argon.
-
Ion Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
-
Visualizations
The following diagrams illustrate the general workflow and a key analytical process.
Caption: General analytical workflow for the quantification of this compound.
Caption: Multiple Reaction Monitoring (MRM) pathway for LC-MS/MS analysis.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. Buy Online CAS Number 41859-56-7 - TRC - this compound | LGC Standards [lgcstandards.com]
- 3. HPLC Method for Analysis of Tyramine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. An LC-MS/MS method for simultaneous analysis of up to six monoamines from brain tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. Novel LC-MS/MS Method for Simultaneous Determination of Monoamine Neurotransmitters and Metabolites in Human Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to N,O-Bis-(4-chlorobenzoyl)tyramine as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, the quality and suitability of reference standards are paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of N,O-Bis-(4-chlorobenzoyl)tyramine as a reference standard against its common alternatives, tyramine and tyramine hydrochloride, for the quantitative analysis of tyramine. While direct comparative performance data for this compound is not extensively available in peer-reviewed literature, this guide offers an objective comparison based on chemical properties, theoretical analytical advantages, and established principles of reference standard selection.
Introduction to Tyramine and the Need for Accurate Quantification
Tyramine, a biogenic amine derived from the amino acid tyrosine, is naturally present in a variety of fermented foods and beverages. It plays a role in various physiological processes and is a key analyte in food safety, clinical diagnostics, and pharmaceutical research. Accurate quantification of tyramine is crucial for monitoring food quality, ensuring patient safety (especially for individuals on monoamine oxidase inhibitors), and in drug metabolism studies. The choice of an appropriate reference standard is a critical factor in the validity of any quantitative analytical method.
Comparison of Reference Standards
This section compares the key characteristics of this compound, tyramine, and tyramine hydrochloride.
Chemical and Physical Properties
| Property | This compound | Tyramine | Tyramine Hydrochloride |
| CAS Number | 41859-56-7[1] | 51-67-2[2][3] | 60-19-5[2][4] |
| Molecular Formula | C22H17Cl2NO3[5] | C8H11NO[2] | C8H12ClNO[6] |
| Molecular Weight | 414.28 g/mol [5] | 137.18 g/mol [2][3] | 173.64 g/mol [6] |
| Structure | Derivatized tyramine with two 4-chlorobenzoyl groups | Free base of tyramine | Hydrochloride salt of tyramine |
| Solubility | Generally soluble in organic solvents | Soluble in water[7] | Soluble in water[8] |
| Stability | Potentially more stable due to protection of reactive functional groups. Benzoylated amines are known to be stable.[9][10] | Susceptible to oxidation and degradation | More stable than the free base |
| Hygroscopicity | Likely low | Moderate | Hygroscopic[8] |
Theoretical Performance in Analytical Methods
The derivatization of tyramine to this compound offers several theoretical advantages in chromatographic analysis, particularly in High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. The addition of the two 4-chlorobenzoyl groups significantly increases the molecular weight and introduces strong chromophores.
Potential Advantages of this compound:
-
Improved Chromatographic Retention: The increased hydrophobicity of the derivatized molecule leads to better retention on reverse-phase HPLC columns, potentially improving separation from polar interferences in complex matrices.
-
Enhanced UV-Vis Absorbance: The 4-chlorobenzoyl groups are strong chromophores, leading to a significantly higher molar absorptivity compared to native tyramine. This can result in lower limits of detection (LOD) and quantification (LOQ) when using UV-Vis detectors.
-
Increased Mass for Mass Spectrometry: The higher molecular weight can shift the mass-to-charge ratio (m/z) to a region with less background noise in mass spectrometry, potentially improving signal-to-noise and sensitivity.
-
Improved Stability: Derivatization of the reactive amine and hydroxyl groups can protect the molecule from degradation, leading to a more stable reference standard and more consistent analytical results over time.[9][10]
Potential Disadvantages:
-
Requires Derivatization of Samples: To use this compound as a calibration standard, the tyramine in the samples must undergo the same derivatization reaction. This adds a step to the sample preparation protocol, which can introduce variability and potential for incomplete reactions.
-
Availability and Cost: As a more complex, synthesized molecule, it may be less readily available and more expensive than the underivatized forms.
-
Lack of Direct Comparative Data: The absence of published studies directly comparing its performance with other standards makes it difficult to definitively assess its superiority in practice.
Experimental Protocols
General HPLC-UV Method for Tyramine Quantification
This protocol is a generalized representation and would require optimization and validation for specific applications.
1. Standard Preparation:
-
This compound: Accurately weigh a known amount of the reference standard and dissolve it in a suitable organic solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration.
-
Tyramine/Tyramine Hydrochloride: Accurately weigh a known amount of the reference standard and dissolve it in the mobile phase or a compatible solvent to prepare a stock solution.
2. Calibration Standards:
-
Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of tyramine in the samples.
3. Sample Preparation (with Derivatization for this compound Standard):
-
Extraction: Extract tyramine from the sample matrix using a suitable solvent (e.g., perchloric acid, methanol).
-
Derivatization (if using the derivatized standard):
-
To a known volume of the sample extract, add a solution of 4-chlorobenzoyl chloride in a suitable solvent (e.g., acetonitrile) and a base (e.g., sodium hydroxide or triethylamine) to catalyze the reaction.
-
The reaction conditions (temperature, time, and reagent concentrations) must be optimized to ensure complete derivatization of tyramine.
-
After the reaction, the excess derivatizing reagent may need to be quenched or removed.
-
-
Clean-up: The extract may require a clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Final Preparation: Evaporate the solvent and reconstitute the residue in the mobile phase. Filter the final solution through a 0.22 µm filter before injection.
4. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-35 °C.
-
Detector: UV detector set at a wavelength appropriate for the analyte (e.g., ~275 nm for underivatized tyramine or a higher wavelength for the derivatized form).
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the calibration standards against their concentrations.
-
Determine the concentration of tyramine in the samples by interpolating their peak areas on the calibration curve.
Visualizations
Experimental Workflow for Tyramine Analysis using a Derivatized Standard
Caption: General workflow for tyramine analysis using a derivatized reference standard.
Logical Relationship of Reference Standard Choice to Analytical Performance
Caption: Impact of reference standard choice on analytical method performance.
Conclusion
This compound presents a theoretically advantageous alternative to underivatized tyramine reference standards, particularly for HPLC-based methods. Its derivatized nature offers the potential for enhanced sensitivity, improved chromatographic separation, and greater stability. However, the lack of direct comparative experimental data in the public domain necessitates a careful case-by-case evaluation by researchers. The additional sample preparation step of derivatization must be meticulously optimized and validated to ensure the accuracy and precision of the analytical method. For routine analysis where high sensitivity is not the primary concern, tyramine or tyramine hydrochloride may offer a more straightforward and cost-effective solution. Ultimately, the choice of reference standard should be guided by the specific requirements of the analytical method, the nature of the sample matrix, and the desired level of performance.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Tyramine | LGCFOR0063.06 | LGC Standards [lgcstandards.com]
- 3. Tyramine analytical standard 51-67-2 [sigmaaldrich.com]
- 4. Tyramine hydrochloride | CAS 60-19-5 | LGC Standards [lgcstandards.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. Tyramine hydrochloride | C8H12ClNO | CID 66449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tyramine | C8H11NO | CID 5610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Tyramine hydrochloride CAS#: 60-19-5 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Personal protective equipment for handling N,O-Bis-(4-chlorobenzoyl)tyramine
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of N,O-Bis-(4-chlorobenzoyl)tyramine. The following procedures are based on a comprehensive hazard assessment derived from related compounds, ensuring a high margin of safety in the absence of a specific Safety Data Sheet (SDS) for this molecule.
Hazard Assessment and Personal Protective Equipment (PPE)
Recommended PPE Levels:
A tiered approach to PPE is recommended based on the nature of the handling procedure.
| PPE Level | Recommended Use Case |
| Level C | For handling small quantities in a well-ventilated chemical fume hood. |
| Level B | Recommended for initial handling of new shipments, large-scale transfers, or in situations with a higher risk of aerosolization. |
Detailed PPE Specifications:
| Protection Type | Level C Recommendation | Level B Recommendation |
| Respiratory | Full-face or half-mask air-purifying respirator (NIOSH approved) with appropriate cartridges for organic vapors and acid gases. | Positive-pressure, full-facepiece self-contained breathing apparatus (SCBA) or a positive-pressure supplied-air respirator with escape SCBA[3]. |
| Hand | Double-gloving with an inner chemical-resistant glove (e.g., nitrile) and an outer chemical-resistant glove (e.g., butyl rubber or Viton). | Inner and outer chemical-resistant gloves[3]. |
| Eye/Face | Full-face respirator provides eye and face protection. If using a half-mask respirator, chemical splash goggles and a face shield are required. | Provided by the full-facepiece SCBA[3]. |
| Body | Chemical-resistant clothing such as a hooded two-piece chemical splash suit or disposable chemical-resistant coveralls[4]. | Hooded chemical-resistant clothing[3]. |
| Foot | Chemical-resistant, steel-toed boots[3]. | Outer chemical-resistant boots[3]. |
Operational Plan: Step-by-Step Handling Procedures
Receiving and Storage:
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Transport: Use a secondary container when transporting the chemical to the storage area or laboratory.
-
Storage: Store in a cool, dry, well-ventilated area designated for corrosive and reactive chemicals[5]. Keep the container tightly closed. Storage at 2-8°C is recommended[6].
Handling in the Laboratory:
-
Ventilation: All handling must be conducted in a certified chemical fume hood with sufficient airflow.
-
Personal Protective Equipment: Don the appropriate level of PPE as outlined in the table above.
-
Spill Kit: Ensure a spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) is readily available. Do not use water for spills as the compound may react to release hazardous gases[2].
-
Weighing and Transfer:
-
Perform all weighing and transfers within the chemical fume hood.
-
Use tools (spatulas, etc.) that are compatible with the chemical.
-
Close the container immediately after use.
-
-
Decontamination:
-
Wipe down the work surface with a suitable decontaminating solution after handling.
-
Thoroughly clean all non-disposable equipment after use.
-
Remove and dispose of PPE in the designated waste stream.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Experimental Workflow for Safe Handling
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan
Waste Characterization and Segregation:
-
All materials contaminated with this compound, including disposable PPE, absorbent materials from spills, and empty containers, must be treated as hazardous waste.
-
Segregate this waste from other laboratory waste streams.
Waste Collection and Storage:
-
Containers: Use clearly labeled, sealed, and chemical-resistant containers for waste collection.
-
Labeling: The label should include "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Corrosive," "Irritant").
-
Storage: Store the waste container in a designated satellite accumulation area within or near the laboratory, away from incompatible materials.
Disposal Procedure:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Do not dispose of this chemical down the drain[1].
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Logical Relationship for Disposal
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

